4-Bromoquinolin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPUSCLNYKXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555322 | |
| Record name | 4-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-32-8 | |
| Record name | 4-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 4-Bromoquinolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 4-Bromoquinolin-2-amine. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed, generalized experimental protocol for Nuclear Magnetic Resonance (NMR) analysis of quinoline derivatives, alongside a logical workflow for the spectroscopic analysis of newly synthesized compounds.
Physicochemical and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Melting Point | 137-138 °C |
| LC-MS (ESI) m/z | 223.0 [(M+H)⁺] (with characteristic bromine isotope pattern) |
Experimental Protocols for Spectroscopic Analysis
The following protocols outline standard procedures for obtaining high-quality NMR spectra for quinoline derivatives, which are directly applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be determined by the solubility of the compound to ensure a homogenous solution.
-
Using a Pasteur pipette, carefully transfer the clear, particulate-free solution into a 5 mm NMR tube.
¹H NMR Spectroscopy - Instrument Parameters:
-
Pulse Program: A standard single-pulse experiment, such as 'zg30' on Bruker instrumentation, is typically employed.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally sufficient to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 parts per million (ppm) is usually sufficient to encompass all proton signals in most organic molecules.
-
Relaxation Delay: A relaxation delay of 1 to 2 seconds between scans is recommended to ensure quantitative signal integration.
¹³C NMR Spectroscopy - Instrument Parameters:
-
Pulse Program: A proton-decoupled pulse program, for instance, 'zgpg30' on Bruker systems, is utilized to simplify the spectrum by removing proton-carbon couplings, resulting in a single peak for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.
-
Spectral Width: A typical spectral width for ¹³C NMR spectroscopy ranges from 0 to 220 ppm.
Workflow for Spectroscopic Analysis
The following diagram provides a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound such as this compound, from initial sample preparation to final data analysis and structure elucidation.
Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.
4-Bromoquinolin-2-amine: A Versatile Precursor for the Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Among the numerous quinoline derivatives, 4-bromoquinolin-2-amine stands out as a particularly valuable and versatile precursor for the development of novel therapeutics, especially in the realm of kinase inhibitors. Its strategic substitution with a reactive bromine atom at the 4-position and a nucleophilic amino group at the 2-position provides synthetic handles for extensive derivatization, enabling the exploration of chemical space and the optimization of pharmacological activity. This technical guide delves into the synthesis, derivatization, and application of this compound as a key building block in modern drug discovery.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of the this compound core is paramount for its utilization as a precursor. While a direct, one-pot synthesis is not extensively documented, a reliable multi-step approach commencing from readily available starting materials is commonly employed. This typically involves the initial synthesis of a 4-bromoquinoline intermediate, followed by the introduction of the amino group at the 2-position.
Experimental Protocol: Synthesis of 4-Bromoquinoline
A common route to 4-bromoquinoline involves the bromination of quinolin-4-ol.
Materials:
-
Quinolin-4-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
To a stirred solution of quinolin-4-ol (1.0 eq) in dry DMF under a nitrogen atmosphere, slowly add phosphorus tribromide (1.02 eq) dropwise over 10 minutes.
-
Stir the resulting suspension for 30 minutes under nitrogen.
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice and stir for an additional 30 minutes.
-
Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to afford 4-bromoquinoline as a yellow solid.[1]
Experimental Protocol: Synthesis of this compound from 4-Bromo-2-chloroquinoline
The introduction of the amino group at the 2-position can be achieved via nucleophilic aromatic substitution on a 2-chloro precursor, which can be synthesized from the corresponding quinolin-2(1H)-one. The final amination step can be performed using ammonia. A general procedure for the amination of a related chloroquinoline is presented below and can be adapted.
Materials:
-
4-Bromo-2-chloroquinoline
-
Concentrated solution of ammonia in ethanol
-
Ethanol
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve 4-bromo-2-chloroquinoline (1.0 eq) in ethanol.
-
Add a concentrated solution of ammonia in ethanol.
-
Heat the sealed tube to a temperature between 100-150°C for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The product, this compound, can be isolated and purified using standard techniques such as crystallization or column chromatography.
Derivatization of this compound: A Gateway to Bioactive Molecules
The bromine atom at the 4-position of this compound is a key functional group that enables a wide range of derivatizations, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl and heteroaryl substituents at this position, leading to the generation of diverse libraries of 4-aryl-quinolin-2-amine derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from the coupling of similar bromo-heterocycles and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (typically 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or isopropanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir for the required time (monitored by TLC, typically 8-24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-quinolin-2-amine.[2][3]
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Bioactive Compounds Derived from this compound
The derivatization of the this compound scaffold has led to the discovery of numerous potent bioactive compounds, particularly kinase inhibitors. The 2-aminoquinoline core is a well-established pharmacophore that can interact with the hinge region of the ATP-binding site of many kinases, while the substituent at the 4-position can be tailored to achieve potency and selectivity for specific kinase targets.
Kinase Inhibitory Activity of 4-Aminoquinoline Derivatives
The following table summarizes the kinase inhibitory activities of selected 4-aminoquinoline derivatives, demonstrating the potential of this scaffold in cancer therapy and the treatment of inflammatory diseases. While not all of these examples start directly from this compound, they highlight the bioactivity of the resulting 4-substituted-2-aminoquinoline and 4-aminoquinoline structures.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 14 | RIPK2 | 5.1 ± 1.6 | [4] |
| 17 | RIPK2 | 1.5 ± 0.3 | [4] |
| 32 | RIPK2 | 2.4 ± 0.2 | [4] |
| 21b | c-Met | < 1.0 | [5] |
| 22d | c-Met | 0.9 | [6] |
| 22e | c-Met | 1.7 | [6] |
| SQ2 | VEGFR-2 | 14 | [7][8] |
| 57 | VEGFR-2 | 1380 | [1] |
Targeted Signaling Pathways
Derivatives of the 4-aminoquinoline scaffold have been shown to target several critical signaling pathways implicated in cancer and other diseases. The ability to modulate these pathways underscores the therapeutic potential of this compound class.
Key Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors:
-
Receptor Tyrosine Kinase (RTK) Pathways: Many quinoline-based inhibitors target RTKs such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor).[9][10] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.
-
RIPK2 Signaling Pathway: Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[4] Inhibitors of RIPK2 have potential applications in the treatment of inflammatory and autoimmune diseases.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some quinoline derivatives have been developed as PI3K/mTOR dual inhibitors.[10]
Diagram of a Generic Kinase Signaling Pathway
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of bioactive compounds. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, particularly through robust and efficient palladium-catalyzed cross-coupling reactions. The resulting 4-substituted-2-aminoquinoline derivatives have demonstrated significant potential as potent inhibitors of various protein kinases, targeting key signaling pathways implicated in cancer and inflammatory diseases. The synthetic accessibility of the this compound core, coupled with the proven bioactivity of its derivatives, positions this scaffold as a critical tool for researchers and drug development professionals in the ongoing quest for novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 9. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminoquinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This has led to its extensive investigation and development in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the medicinal chemistry applications of the 2-aminoquinoline core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development endeavors.
Anticancer Applications
Derivatives of 2-aminoquinoline have shown significant promise as anticancer agents, with mechanisms of action that often involve the inhibition of critical enzymes and signaling pathways essential for cancer cell proliferation and survival.[1]
Quantitative Data: Cytotoxicity of 2-Aminoquinoline Derivatives
The cytotoxic activity of various 2-aminoquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [2] |
| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [2] |
| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | [2] |
| Quinolyl-thienyl chalcone (31) | HUVEC (Endothelial) | 0.02178 | [3] |
| Quinoline-based EGFR/HER-2 inhibitor (I) | MCF-7 (Breast) | Not Specified | [4] |
| Quinoline-based EGFR/BRAFV600E inhibitor (II) | Not Specified | Not Specified | [4] |
| 2-amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (IV) | A-549 (Lung) | 35 | [4] |
Key Signaling Pathways in Cancer Targeted by 2-Aminoquinolines
Several signaling pathways that are often dysregulated in cancer are targeted by 2-aminoquinoline derivatives. These include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, and the EGFR/HER-2 pathway, which drives proliferation in many cancer types.[5][6]
Experimental Protocols
A common method for the synthesis of 2-aminoquinolines is the Friedländer annulation.[6]
-
Reactants: 2-aminobenzaldehyde (1.21 g, 10 mmol) and a ketone with an α-methylene group (e.g., acetophenone, 1.20 g, 10 mmol).
-
Solvent: Ethanol (20 mL).
-
Catalyst: Potassium hydroxide (0.56 g, 10 mmol).
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add potassium hydroxide to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the pure 2-substituted quinoline.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminoquinoline derivative for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Antimicrobial Applications
The 2-aminoquinoline scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7]
Quantitative Data: Antimicrobial Activity of 2-Aminoquinoline Derivatives
The antimicrobial efficacy of 2-aminoquinoline derivatives is often reported as the minimum inhibitory concentration (MIC) or as IC50 values against specific microbial strains.
| Compound/Derivative | Microorganism | IC50/MIC (µM) | Reference |
| Compound 3h | B. subtilis | 0.10 ± 0.02 | [8] |
| Compound 3h | E. coli | 0.13 ± 0.01 | [8] |
| Compound 3i | E. coli | 0.11 ± 0.01 | [8] |
| Compound 3i | C. viswanathii | 0.10 ± 0.05 | [8] |
| Quinolone-2-one (6c) | MRSA | 0.75 µg/mL | [9] |
| Quinolone-2-one (6c) | VRE | 0.75 µg/mL | [9] |
| Quinolone-2-one (6c) | MRSE | 2.50 µg/mL | [9] |
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Quinolone-based antibiotics, including some 2-aminoquinoline derivatives, target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial twofold dilutions of the 2-aminoquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Applications
The 2-aminoquinoline scaffold has also been explored for the development of anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade.[11]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been demonstrated in various in vitro and in vivo models.
| Compound/Derivative | Assay | Activity | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |
| Amodiaquine | Not Specified | High efficacy | [13] |
Mechanism of Action: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[11]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2-aminoquinoline derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.
Neuroprotective Applications
The 2-aminoquinoline scaffold has also shown potential in the development of neuroprotective agents. A key mechanism of action in this context is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders due to its role in the overproduction of nitric oxide (NO).[14]
Quantitative Data: nNOS Inhibition
Several 2-aminoquinoline-based compounds have been synthesized and evaluated for their ability to inhibit nNOS.
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | n/e Selectivity | n/i Selectivity | Reference |
| Aminopyridine derivative | 7 | 18662 | 5642 | 2667 | 806 | [15] |
| Dipeptide mimetic | 56 | 26432 | 13384 | 472 | 239 | [15] |
| Pyrrolidine-based | 20 | 2140 | 1160 | 107 | 58 | [15] |
Mechanism of Action: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
High levels of nitric oxide produced by nNOS are implicated in neurotoxicity. 2-Aminoquinoline derivatives can act as arginine isosteres, mimicking the natural substrate of nNOS to selectively bind and inhibit the enzyme, thereby reducing the production of harmful levels of NO.[14]
Experimental Protocol: In Vitro nNOS Enzyme Inhibition Assay
This assay measures the enzymatic activity of purified nNOS.
-
Materials: Purified recombinant human nNOS, L-arginine, NADPH, Calmodulin, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and the test inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, Calmodulin, and BH4.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the nNOS enzyme.
-
Incubate at 37°C for a specified time.
-
Measure the production of NO, typically by quantifying the conversion of oxyhemoglobin to methemoglobin or by using a fluorescent NO probe.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The 2-aminoquinoline scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutics for a range of diseases. The ability to modulate key signaling pathways in cancer, inhibit essential bacterial enzymes, suppress inflammatory responses, and protect neurons from damage underscores the therapeutic potential of this chemical motif. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to foster continued innovation in the design and development of novel 2-aminoquinoline-based drugs.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Strategic Role of 4-Bromoquinolin-2-amine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic motif. Within this class of compounds, 4-Bromoquinolin-2-amine emerges as a highly versatile and strategically important building block for the synthesis of a diverse array of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an amino group at the 2-position, provides medicinal chemists with orthogonal handles for the introduction of various pharmacophoric elements. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of kinase inhibitors, detailing key synthetic methodologies, presenting quantitative data on inhibitor potency, and illustrating the targeted signaling pathways.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The quinoline ring system has proven to be a highly effective scaffold for the design of such inhibitors, owing to its ability to form key interactions within the ATP-binding site of various kinases.[1] Several FDA-approved kinase inhibitors, such as Bosutinib and Cabozantinib, incorporate the quinoline core, highlighting its clinical significance.
This compound serves as a key intermediate, offering two primary points for diversification: the bromine atom at the C4 position, which is amenable to various palladium-catalyzed cross-coupling reactions, and the amino group at the C2 position, which can be functionalized or can participate in crucial hydrogen bonding interactions with the kinase hinge region. This dual functionality allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Methodologies: Harnessing the Reactivity of this compound
The strategic functionalization of the this compound core is central to the synthesis of a wide range of kinase inhibitors. The two primary and most versatile methods for elaborating this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination at the C4 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4-position of the quinoline ring.[2] This reaction is instrumental in accessing a broad chemical space to probe the hydrophobic regions of the kinase active site.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the quinoline scaffold, providing a means to modulate solubility, cell permeability, and to form critical hydrogen bonds with the target kinase.
Caption: Buchwald-Hartwig amination of this compound.
Key Kinase Targets and Inhibitor Potency
Derivatives of this compound have shown inhibitory activity against a range of clinically relevant kinases. The following sections detail some of these key targets and present quantitative data on the potency of the resulting inhibitors.
Receptor-Interacting Protein Kinase 2 (RIPK2)
RIPK2 is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[4] Inhibitors of RIPK2 have potential therapeutic applications in inflammatory diseases. The 4-aminoquinoline scaffold has been successfully employed in the development of potent RIPK2 inhibitors.[4][5]
| Compound ID | 4-Position Substituent | 2-Position Substituent | RIPK2 IC₅₀ (nM)[4][5] |
| 1 | (Benzo[d]thiazol-5-yl)amino | Amino | 5.1 ± 1.6 |
| 2 | (3,4,5-Trimethoxyphenyl)amino | Amino | 11.2 ± 2.1 |
| 3 | (Pyridin-4-yl)amino | Amino | 17.8 ± 3.5 |
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common in various cancers, making it a well-validated therapeutic target. The 4-anilinoquinoline scaffold is a classic pharmacophore for EGFR inhibitors.[7]
| Compound ID | 4-Position Substituent | 6,7-Position Substituents | EGFR IC₅₀ (nM)[6][7] |
| 4 | 3-Ethynylanilino | Dimethoxy | 0.5 |
| 5 | 3-Chloro-4-fluoroanilino | Dimethoxy | 1.2 |
| 6 | 3-Bromoanilino | Dimethoxy | 2.5 |
c-Met (Hepatocyte Growth Factor Receptor)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis.[8] Dual inhibitors of c-Met and other kinases are of significant interest in oncology.
| Compound ID | 4-Position Substituent | 6,7-Position Substituents | c-Met IC₅₀ (nM)[8][9] |
| 7 | (2-Fluoro-4-iodophenyl)amino | Dimethoxy | 1.1 |
| 8 | (3-Fluoro-4-methoxyphenyl)amino | Dimethoxy | 3.4 |
| 9 | (4-(Pyridin-4-yloxy)phenyl)amino | Dimethoxy | 5.2 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
| Compound ID | 4-Position Substituent | Other Substituents | VEGFR-2 IC₅₀ (nM)[10][12] |
| 10 | (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino | - | 3.7 |
| 11 | (4-Phenoxy)anilino | - | 5.0 |
| 12 | (4-Fluoro-2-methyl-1H-indol-5-yl)oxy | - | 9.2 |
Experimental Protocols
The following protocols are representative examples of the key synthetic transformations used to functionalize the 4-bromo-2-aminoquinoline core, adapted from established methodologies for structurally similar bromo-quinoline scaffolds.[1][5]
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: To a solution of this compound (1.0 equiv.) in a mixture of 1,4-dioxane and water (4:1) is added the corresponding arylboronic acid or boronic ester (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and sodium carbonate (2.0 equiv.). The reaction mixture is degassed and then heated to 80 °C for 8-12 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-arylquinolin-2-amine derivative.[1]
General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: A mixture of this compound (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) in anhydrous toluene is heated at 100 °C under an argon atmosphere for 12-16 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to provide the corresponding N-substituted-4-aminoquinolin-2-amine.[9]
Targeted Signaling Pathways
The kinase inhibitors synthesized from the this compound scaffold exert their therapeutic effects by modulating key cellular signaling pathways.
RIPK2 Signaling Pathway
Caption: Inhibition of the RIPK2 signaling pathway.
RIPK2 activation by NOD1/2 leads to the recruitment and activation of downstream kinases such as TAK1, ultimately resulting in the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[4] 4-Aminoquinoline-based inhibitors block the kinase activity of RIPK2, thereby attenuating this inflammatory cascade.[5]
EGFR/VEGFR-2 Signaling Pathways in Cancer
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinolin-2-Amine Moiety: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinolin-2-amine core is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the discovery and development of numerous therapeutic agents. This technical guide provides a comprehensive overview of drugs and clinical candidates containing the quinolin-2-amine moiety, with a focus on their synthesis, mechanism of action, and therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutic agents.
Introduction to the Quinolin-2-Amine Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a well-established "privileged structure" in drug discovery.[1] The introduction of an amino group at the 2-position of the quinoline ring significantly influences the molecule's electronic properties and spatial arrangement, enabling it to interact with a diverse array of biological targets.[1] This has resulted in the development of quinolin-2-amine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[2]
Synthesis of Quinolin-2-Amine Derivatives
The synthesis of the quinolin-2-amine core and its derivatives can be achieved through several synthetic strategies. These approaches can be broadly classified into two main categories: construction of the quinoline ring system with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[2]
Classical Ring-Forming Reactions
Several classical named reactions in organic chemistry provide access to the quinoline core, which can be adapted for the synthesis of 2-aminoquinoline precursors.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically catalyzed by an acid or a base.[2]
-
Skraup Synthesis: A classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to react with anilines under acidic conditions.[4]
Modern Synthetic Methodologies
More contemporary methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the direct amination of 2-haloquinolines to introduce the 2-amino group.[2]
-
Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and atom-economical approach to construct complex quinoline derivatives from simple starting materials.[5]
Therapeutic Applications and Biological Activity
Derivatives of quinolin-2-amine have shown significant potential as therapeutic agents in various disease areas, most notably in oncology and infectious diseases.
Anticancer Activity
The quinolin-2-amine scaffold is a common feature in a multitude of compounds with potent anticancer activity.[1] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and receptors that are crucial for cancer cell proliferation and survival.
A primary mechanism of action for many anticancer quinolin-2-amine derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several quinolin-2-amine derivatives have been identified as potent inhibitors of VEGFR-2.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and some quinolin-2-amine derivatives have shown inhibitory activity against this receptor.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][7][8] A number of quinolin-2-amine derivatives have been shown to inhibit components of this pathway, leading to a reduction in tumor cell viability.[9][10]
Beyond kinase inhibition, quinolin-2-amine derivatives have demonstrated other anticancer mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.[11]
Antimicrobial Activity
The quinolin-2-amine moiety is also present in compounds with significant antibacterial and antifungal properties.[12] These compounds often exhibit low minimum inhibitory concentrations (MICs) against a range of pathogenic microorganisms.[11][13][14][15]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of selected quinolin-2-amine and quinolin-2-one derivatives against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Selected Quinolin-2-Amine Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | EGFR | 0.071 | [6] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | EGFR | 0.075 | [6] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | HER-2 | 0.021 | [6] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | HER-2 | 0.023 | [6] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | BRAFV600E | 0.062 | [6] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | BRAFV600E | 0.067 | [6] |
| 2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (IV) | A-549 (Lung) | 35 | [6] |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [9] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 µg/ml | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | U937 (Leukemia) | 43.95 µg/ml | [9] |
| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [9] |
| 7-chloro-4-quinolinylhydrazone derivative (36) | HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [9] |
| 7-chloro-4-quinolinylhydrazone derivative (36) | HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [9] |
Table 2: Antimicrobial Activity of Selected Quinolin-2-Amine and Quinolin-2-One Derivatives (MIC Values)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinolin-2-one Schiff-base hybrid (6c) | MRSA | 0.75 | [13] |
| Quinolin-2-one Schiff-base hybrid (6l) | MRSA | 1.50 | [13] |
| Quinolin-2-one Schiff-base hybrid (6o) | MRSA | 2.50 | [13] |
| Quinolin-2-one Schiff-base hybrid (6i) | MRSA | 6.0 | [13] |
| Quinolin-2-one Schiff-base hybrid (6c) | VRE | 0.75 | [13] |
| Quinolin-2-one Schiff-base hybrid (6l) | VRE | 1.50 | [13] |
| Quinolin-2-one Schiff-base hybrid (6o) | VRE | 2.50 | [13] |
| Quinoline-based amide derivative (3c) | S. aureus | 2.67 | [14] |
| Quinoline-based amide derivative (3d) | S. aureus | >7 | [14] |
| Quinoline-based amide derivative (3c) | C. albicans | 5.6 | [14] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (2) | Bacillus cereus | 3.12 - 50 | [12] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | Bacillus cereus | 3.12 - 50 | [12] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | A. flavus | Potentially active | [12] |
| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | [16] |
| Quinoline derivative (2) | MRSA, MRSE, VRE | 3.0 | [17] |
| Quinoline derivative (6) | MRSA | 1.5 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of drugs containing the quinolin-2-amine moiety.
Synthesis of 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles
This protocol describes a general procedure for the synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives, which have shown potent anticancer activity.
Procedure: [18]
-
In a 25 mL round-bottomed flask, combine the appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4-hydroxyquinoline-2(1H)-one (1 mmol) in absolute ethanol (5 mL).
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After the reaction is complete, as monitored by thin-layer chromatography, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The product can be used for the next step without further purification or can be recrystallized from an appropriate solvent if necessary.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13][21][22][23][24][25]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of quinolin-2-amine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][7][8][26] Several quinolin-2-amine derivatives have been shown to inhibit components of this pathway, leading to their anticancer effects.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolin-2-amine derivatives.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another important signaling cascade involved in cell proliferation, differentiation, and immune responses.[27][28][29][30][31] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention. Some quinoline derivatives have been shown to inhibit this pathway.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition by quinolin-2-amine derivatives.
Conclusion
The quinolin-2-amine moiety represents a highly versatile and privileged scaffold in the field of drug discovery and development. Its derivatives have demonstrated a remarkable range of biological activities, particularly as anticancer and antimicrobial agents. The continued exploration of the structure-activity relationships, mechanisms of action, and synthetic methodologies for this class of compounds holds significant promise for the development of novel and effective therapies for a variety of human diseases. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the full therapeutic potential of the quinolin-2-amine core.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. atcc.org [atcc.org]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. onclive.com [onclive.com]
- 28. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 29. JAK-STAT Compound Library | TargetMol [targetmol.com]
- 30. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
4-Bromoquinolin-2-amine: A Versatile Scaffold for Parallel Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Among the vast array of quinoline-based building blocks, 4-bromoquinolin-2-amine stands out as a particularly versatile starting material for the construction of diverse compound libraries through parallel synthesis. Its two distinct points of functionalization—the reactive bromine atom at the 4-position and the nucleophilic amino group at the 2-position—allow for the rapid introduction of molecular diversity, making it an ideal candidate for high-throughput hit identification and lead optimization campaigns.
This technical guide provides a comprehensive overview of the application of this compound in parallel synthesis, including detailed experimental protocols for key reactions, illustrative quantitative data, and visualizations of synthetic and screening workflows.
Core Synthetic Strategies and Library Design
The primary strategy for leveraging this compound in parallel synthesis involves a two-pronged approach to diversification. The bromine atom at the C4 position serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino group at C2 can be functionalized through various amidation and alkylation reactions.
1. Diversification at the C4-Position:
The bromine substituent is readily displaced using modern cross-coupling methodologies, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling this compound with a wide variety of commercially available boronic acids and esters.[1][2] The reaction is tolerant of many functional groups, making it highly suitable for library synthesis.[3][4]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse set of primary and secondary amines at the C4 position.[5][6][7] This is particularly useful for exploring structure-activity relationships related to hydrogen bonding and polarity.
2. Diversification at the N2-Position:
The 2-amino group can be readily acylated or alkylated to introduce another layer of diversity.
-
Amidation: Reaction with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides provides a straightforward method for generating a diverse set of amides and sulfonamides.
-
Reductive Amination: While less common for this specific scaffold, sequential reductive amination could be employed to introduce various alkyl groups.[8]
A logical workflow for a parallel synthesis campaign would involve an initial diversification at the more robust C4-position via Suzuki or Buchwald-Hartwig coupling, followed by purification and subsequent diversification at the N2-amino group.
Experimental Protocols
The following protocols are generalized procedures for the parallel synthesis of a compound library based on the this compound scaffold. These protocols are designed for execution in multi-well plates (e.g., 24- or 96-well formats).[9]
Protocol 1: Parallel Suzuki-Miyaura Coupling of this compound
This protocol describes the parallel coupling of this compound with a library of boronic acids.
Materials and Reagents:
-
This compound
-
Library of aryl/heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction solvent (e.g., 0.2 M in 1,4-dioxane).
-
Prepare stock solutions or pre-weigh the library of boronic acids (1.2 equivalents relative to the starting material) in the wells of the reaction block.
-
Prepare a stock solution of the palladium catalyst (e.g., 0.05 equivalents).
-
Prepare a stock solution of the base (e.g., 2M aqueous Na₂CO₃, 3 equivalents).
-
-
Reaction Setup (in a 96-well reaction block under inert atmosphere):
-
To each well containing a unique boronic acid, add the this compound stock solution.
-
Add the base to each well.
-
Add the palladium catalyst solution to each well to initiate the reaction.
-
-
Reaction Execution:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Heat the reaction block to 80-100°C with shaking for 12-24 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS if possible.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Extract the products by adding an organic solvent (e.g., ethyl acetate or dichloromethane) to each well, sealing, and shaking.
-
Separate the organic layer using a liquid handler or by manual pipetting.
-
The crude products can be purified in parallel using techniques such as solid-phase extraction (SPE) or preparative HPLC.[8]
-
Protocol 2: Parallel Buchwald-Hartwig Amination of this compound
This protocol outlines the parallel coupling of this compound with a library of amines.
Materials and Reagents:
-
This compound
-
Library of primary or secondary amines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction solvent (e.g., 0.2 M in toluene).
-
Prepare stock solutions or pre-weigh the library of amines (1.5 equivalents).
-
Prepare a stock solution of the palladium catalyst and ligand.
-
The base, being a solid, is often added directly to each well.
-
-
Reaction Setup (in a 96-well reaction block under inert atmosphere):
-
To each well, add the base (e.g., NaOtBu, 1.5 equivalents).
-
Add the amine library member to each corresponding well.
-
Add the this compound stock solution.
-
Add the catalyst/ligand solution to initiate the reactions.
-
-
Reaction Execution:
-
Seal the reaction block and heat to 90-110°C with shaking for 12-24 hours.
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described in Protocol 1.
-
Data Presentation
The success of a parallel synthesis campaign is evaluated by the yield and purity of the resulting compounds. The data should be compiled into a clear and easily comparable format.
Table 1: Illustrative Data for a Parallel Suzuki Coupling Library from this compound
| Well ID | Boronic Acid R-B(OH)₂ | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| A1 | Phenylboronic acid | 78 | >95 | |
| A2 | 4-Methoxyphenylboronic acid | 82 | >98 | |
| A3 | 3-Pyridinylboronic acid | 65 | >90 | |
| A4 | 2-Thiopheneboronic acid | 71 | >95 | |
| B1 | 4-Chlorophenylboronic acid | 75 | >95 | |
| B2 | 3,5-Dimethylphenylboronic acid | 85 | >97 | |
| B3 | 2-Naphthylboronic acid | 68 | >92 | |
| B4 | 4-(Trifluoromethyl)phenylboronic acid | 62 | >90 |
Note: This data is illustrative and represents typical outcomes for successful parallel synthesis reactions. Actual yields and purities will vary depending on the specific substrates and reaction conditions.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical parallel synthesis workflow starting from this compound.
Caption: A two-step parallel synthesis workflow for creating a diverse library from this compound.
High-Throughput Screening Workflow
Once the library is synthesized and plated, it enters a high-throughput screening (HTS) cascade to identify compounds with desired biological activity.
Caption: A typical workflow for high-throughput screening of a synthesized compound library.
Conclusion
This compound is a highly valuable building block for parallel synthesis in the context of drug discovery. Its capacity for diversification at two distinct positions using robust and well-established chemical transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient exploration of vast chemical space. By employing the parallel synthesis strategies and protocols outlined in this guide, research organizations can significantly accelerate their hit-finding and lead-optimization efforts, ultimately increasing the probability of discovering novel therapeutic candidates. The combination of efficient synthesis and high-throughput screening provides a powerful paradigm for modern medicinal chemistry.[10][11][12]
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 4. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 10. mt.com [mt.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Bromoquinolin-2-amine
This guide provides comprehensive safety and handling information for 4-Bromoquinolin-2-amine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and recommended safety protocols.
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 36825-32-8 | [3] |
| Molecular Formula | C₉H₇BrN₂ | [3][4] |
| Molecular Weight | 223.07 g/mol | [3][4] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 137-138 °C | [1][3] |
| Boiling Point | 358.7 °C at 760 mmHg | [3] |
| Density | 1.649 g/cm³ | [1][3] |
| Flash Point | 170.7 °C | [3] |
| pKa | 5.01 ± 0.50 (Predicted) | [1] |
Hazard Identification and Classification
While specific GHS classification for this compound is not consistently available, related bromoquinoline compounds are classified with significant hazards.[5][6] Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
Potential Health Effects:
Safe Handling and Storage
Strict adherence to safety protocols is essential when working with this compound.
3.1. Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Do not get in eyes, on skin, or on clothing.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][11]
-
Do not eat, drink, or smoke in the work area.[9]
3.2. Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12]
-
Store under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability.[1]
-
Protect from light and air.[7]
Caption: Safe handling workflow from preparation to disposal.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure.
-
Eye/Face Protection: Wear chemical safety glasses or goggles. A face shield may be necessary for splash-prone procedures.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9] A lab coat or chemical-resistant apron should be worn.[8][11]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter.[2]
Caption: Mapping of hazards to required protective measures.
First Aid Measures
In case of exposure, follow these procedures and seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[8][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[8][12]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8][9]
Always show the Safety Data Sheet (SDS) to the attending medical personnel.[8][12]
Fire-Fighting and Accidental Release Measures
6.1. Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
6.2. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[10][12]
-
Environmental Precautions: Prevent the product from entering drains.[8][10]
-
Containment and Cleanup: Sweep up or soak up with inert absorbent material and place in a suitable, closed container for disposal.[9][12] Avoid creating dust.[10]
Reactivity and Stability
-
Reactivity: No specific reactivity data is available. Amines can be reactive with strong oxidizing agents and acids.[13]
-
Chemical Stability: The compound is sensitive to light and air.[7]
-
Conditions to Avoid: Incompatible products, excess heat, exposure to light, and exposure to air.[7]
-
Incompatible Materials: Strong acids, acid anhydrides, acid chlorides, and chloroformates are listed as incompatible for similar compounds.[7]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain based on the conducted search. Researchers should develop and validate their own protocols for any toxicological or safety-related experiments in accordance with institutional and regulatory guidelines. A general procedure for the synthesis of 2-amino-4-bromoquinoline has been described, involving the reaction of 2-aminoquinolin-4-ol with phosphorus oxybromide and phosphorus tribromide under heat in a sealed pressure tube.[1] This synthesis itself involves hazardous reagents and conditions, requiring stringent safety measures.
References
- 1. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS 36825-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound (36825-32-8) for sale [vulcanchem.com]
- 5. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.fr [fishersci.fr]
- 10. angenechemical.com [angenechemical.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. combi-blocks.com [combi-blocks.com]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
Technical Guide: Determining the Solubility of 4-Bromoquinolin-2-amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromoquinolin-2-amine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes predicted qualitative solubility, detailed experimental protocols, and a visual representation of the experimental workflow.
Predicted Solubility Profile of this compound
Based on the general principles of solubility for halogenated aromatic amines, this compound is anticipated to exhibit the following qualitative solubility characteristics. The presence of the polar amine group allows for hydrogen bonding, while the larger bromoquinoline ring system contributes to its hydrophobicity.
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the molecule. DMSO is a particularly strong organic solvent for a wide array of organic materials.[1][2] |
| Nonpolar | Dichloromethane, Chloroform | Soluble | The quinoline ring and bromine atom are nonpolar and will interact favorably with these solvents through London dispersion forces. |
| Aqueous | Water | Sparingly Soluble | The large, hydrophobic bromoquinoline structure is expected to significantly outweigh the hydrophilic contribution of the amine group, leading to low water solubility. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocols are recommended. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3][4]
Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMF, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[4]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Analytical Quantification: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward method for determining the concentration of a chromophoric compound like this compound.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-visible wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Analyze Sample: Measure the absorbance of the diluted, saturated solution at λmax.
-
Calculate Solubility: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply by the dilution factor to determine the solubility in the original saturated solution.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: A general workflow for the thermodynamic solubility determination of a solid compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromoquinolin-2-amine. The synthesis of 4-arylquinolin-2-amines is a critical step in the development of various pharmaceutical compounds, and the Suzuki-Miyaura coupling offers a versatile and efficient method for this transformation. These notes are intended to serve as a comprehensive guide for optimizing reaction conditions and developing robust synthetic procedures.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, which has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2] The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of diverse aryl groups at the 4-position via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships in drug discovery programs.
While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, this document extrapolates from established protocols for structurally similar substrates, such as other haloquinolines and bromoanilines, to provide a strong starting point for reaction development and optimization.[1][3][4][5][6]
Comparative Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of related brominated heterocyclic and aromatic amine compounds. This data can guide the selection of starting parameters for the coupling of this compound.
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aryl-4-chloro-3-iodoquinolines | Pd(PPh₃)₄ (5) | 2M K₂CO₃ | DMF | 80-90 | 48 | Moderate | [3] |
| 2 | 2-Aryl-4-chloro-3-iodoquinolines | PdCl₂(PPh₃)₂ (5) / PCy₃ (10) | K₂CO₃ | Dioxane/Water (3:1) | 80-90 | 18 | - | [3] |
| 3 | 3-Bromoquinoline | Pd(OAc)₂ (0.5) or Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Water or Dioxane/Water | 100 | - | - | [5] |
| 4 | 4-Bromo-6H-1,2-oxazines | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 3 | 77-82 | [6] |
| 5 | ortho-Bromoanilines | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [1] |
| 6 | 4-Bromo-2,6-diiodoaniline | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 90 | - | High | [7] |
Experimental Protocols
The following is a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a synthesized starting point based on common practices for similar substrates and should be optimized for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylquinolin-2-amine.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromoquinolin-2-amine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. These application notes provide detailed protocols and data for the Buchwald-Hartwig amination of 4-bromoquinolin-2-amine with various primary amines, yielding N4-substituted quinoline-2,4-diamines. This class of compounds is of significant interest in drug discovery, with derivatives showing a wide range of biological activities.
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-rich and sterically hindered phosphine ligands developed by Buchwald, Hartwig, and others have been instrumental in expanding the scope of this reaction to include challenging substrates such as heteroaryl halides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) species initiates the cycle by oxidatively adding to the aryl halide (this compound). The subsequent coordination of the primary amine to the Pd(II) complex, followed by deprotonation by a base, forms a palladium-amido complex. The final step, reductive elimination, furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it influences the rates of these elementary steps and can prevent the formation of undesired side products.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a selection of primary aliphatic and aromatic amines.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Aliphatic Amines
| Entry | Primary Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 14 | 92 |
| 4 | Isobutylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 81 |
| 5 | Cyclopropylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound with Primary Aromatic Amines
| Entry | Primary Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 20 | 91 |
| 3 | 4-Chloroaniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 24 | 76 |
| 4 | 3-Toluidine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 5 | 2-Fluoroaniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 24 | 72 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary amines. Note: These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Coupling with Primary Aliphatic Amines
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary aliphatic amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with inert gas three times.
-
Add sodium tert-butoxide to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Add the primary aliphatic amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Coupling with Primary Aromatic Amines
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary aromatic amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube, add this compound, Pd(OAc)₂, Xantphos, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Add the primary aromatic amine. If the amine is a solid, it can be added with the other solids in step 1.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the time indicated in Table 2.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-bromoquinolin-2-amine as a key building block. The protocols detailed herein are foundational for the synthesis of a diverse library of 4-substituted-2-aminoquinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinoline moiety, in particular, is a key pharmacophore in several kinase inhibitors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the functionalization of the C4-position of this compound, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
The presence of the 2-amino group can influence the reactivity of the 4-bromo position. The amino group is electron-donating, which can affect the oxidative addition step in the catalytic cycle. However, it also provides a potential coordination site for the palladium catalyst, which may modulate its reactivity. The following sections provide detailed protocols and representative data for the application of major palladium-catalyzed cross-coupling reactions to this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-quinolin-2-amines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water 4:1:1, or DMF/water 9:1), to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-quinolin-2-amine.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of bromoquinoline derivatives with various arylboronic acids. Note: The data presented is for analogous compounds and serves as a guideline for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 | [Analogous reaction] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | DMF | 100 | 8 | 92 | [Analogous reaction] |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 16 | 78 | [Analogous reaction] |
Buchwald-Hartwig Amination: Synthesis of 4-(Amino)-quinolin-2-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.4-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of bromo-heterocycles. Note: Data is based on analogous substrates and should be used as a starting point for optimization.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 | [1] |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75 | [Analogous reaction] |
| 3 | Benzylamine | PdCl₂(dtbpf) (3) | dtbpf (6) | Cs₂CO₃ (2) | THF | 80 | 24 | 82 | [Analogous reaction] |
Sonogashira Coupling: Synthesis of 4-Alkynyl-quinolin-2-amines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine). Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv.), which can also serve as the solvent. Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
The following table summarizes typical conditions and yields for Sonogashira coupling reactions. Note: The data is for analogous bromo-heterocyclic compounds.
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (3) | DMF | 60 | 6 | 90 | [Analogous reaction] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH (excess) | THF | RT | 12 | 85 | [Analogous reaction] |
| 3 | 1-Hexyne | Pd(OAc)₂ (1) / XPhos (2) | - (Copper-free) | Cs₂CO₃ (2) | Dioxane | 80 | 8 | 78 | [Analogous reaction] |
Heck Reaction: Synthesis of 4-Alkenyl-quinolin-2-amines
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a method for the synthesis of substituted alkenes.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%).
-
Solvent and Base Addition: Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).
-
Reaction: Heat the mixture to 80-140 °C. Monitor the reaction by TLC or GC-MS. Reaction times typically range from 6 to 48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
The following table presents typical conditions and yields for Heck reactions of bromo-aromatic compounds. Note: The data is for analogous substrates and should guide optimization.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 24 | 80 | [Analogous reaction] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 85 | [Analogous reaction] |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | NaOAc (2) | NMP | 140 | 36 | 65 | [Analogous reaction] |
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Phosphine Ligands in C-N Bond Formation with 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of phosphine ligands in the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 4-Bromoquinolin-2-amine with various amines. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel quinoline derivatives, which are prevalent in a wide range of biologically active compounds.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides.[1][2] The reaction is catalyzed by a palladium complex, and the choice of phosphine ligand is critical to its success, influencing reaction rates, yields, and substrate scope.[3][4] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
Phosphine Ligand Performance in C-N Cross-Coupling
The selection of the optimal phosphine ligand is crucial for achieving high yields in the Buchwald-Hartwig amination. While specific data for the coupling of this compound is not extensively available in the public domain, a comparative study on the coupling of bromobenzene with various secondary aryl amines provides valuable insights into the relative performance of different commercially available phosphine ligands. The following table summarizes the conversion rates for several common phosphine ligands in a model reaction system.[6]
Table 1: Performance of Various Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene with Secondary Aryl Amines [6]
| Entry | Phosphine Ligand | Conversion (%) with Carbazole | Conversion (%) with Diphenylamine | Conversion (%) with Phenoxazine | Conversion (%) with Phenothiazine |
| 1 | XPhos | 90 | >99 | >99 | >99 |
| 2 | RuPhos | 85 | 96 | >99 | 98 |
| 3 | SPhos | 88 | 96 | >99 | 97 |
| 4 | DavePhos | 92 | >99 | >99 | 99 |
| 5 | t-BuXPhos | 95 | 93 | >99 | 98 |
| 6 | t-BuBrettPhos | 97 | 90 | >99 | 95 |
| 7 | TrixiePhos | 97 | 92 | >99 | 96 |
Reaction Conditions: Bromobenzene, secondary aryl amine, [Pd(allyl)Cl]₂ (1 mol%), phosphine ligand (4 mol%), NaOtBu, Toluene, 100 °C, 24 h. Conversion determined by GC-MS.[6]
As indicated in the table, ligands such as XPhos, RuPhos, SPhos, DavePhos, t-BuXPhos, t-BuBrettPhos, and TrixiePhos show high efficacy in the amination of bromobenzene. These ligands are excellent starting points for the optimization of the C-N coupling reaction with this compound.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These are starting-point protocols and may require optimization for specific amine coupling partners.
General Protocol for a Small-Scale Test Reaction
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the base (1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aryl-Quinolin-2-Amines via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aryl-quinolin-2-amine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of these valuable compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-4-haloquinolines with various arylboronic acids to furnish 4-aryl-quinolin-2-amines.
The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of a palladium(0) species to the haloquinoline, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the final product.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[2] In the context of synthesizing 4-aryl-quinolin-2-amines, the reaction involves the coupling of a 2-amino-4-haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base.
A general representation of the reaction is as follows:
Data Presentation: Representative Yields for the Synthesis of 4-Aryl-Quinolin-2-Amines
The following table summarizes the reaction conditions and yields for the synthesis of various 4-aryl-quinolin-2-amines via the Suzuki-Miyaura coupling of 2-amino-4-chloroquinoline with different arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 82 |
Note: The data presented in this table are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-phenyl-quinolin-2-amine from 2-amino-4-chloroquinoline and phenylboronic acid. This protocol can be adapted for other arylboronic acids with appropriate optimization.
Materials and Reagents
-
2-Amino-4-chloroquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer with a heating plate
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-amino-4-chloroquinoline (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-phenyl-quinolin-2-amine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of 4-Aryl-Quinolin-2-Amines
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 4-aryl-quinolin-2-amines. The provided protocol offers a robust starting point for researchers in drug discovery and organic synthesis. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields for specific substrates. Careful execution of the experimental procedure and thorough purification are essential for obtaining the desired products with high purity.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an alkynyl moiety at the 4-position of 2-aminoquinoline can provide valuable intermediates for the development of novel therapeutic agents. These alkynyl-substituted quinolines can serve as precursors for more complex structures or as bioactive molecules in their own right.
This document provides a detailed protocol for the Sonogashira coupling of 4-bromoquinolin-2-amine with terminal alkynes, along with representative data from related reactions to guide optimization.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 4-alkynyl-2-aminoquinoline product and regenerates the active palladium(0) catalyst. Both traditional copper-co-catalyzed and copper-free conditions have been successfully employed for the Sonogashira coupling of various heterocyclic systems.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromo-substituted quinolines and other amino-bromo heterocycles with terminal alkynes. This data can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline derivative | Various alkynes | Pd(OAc)₂ (5) | Xantphos (10) | CuBr (15) | Cs₂CO₃ | DMF | 90 | 16 | 60-95 |
| 2 | 2,4-Dichloroquinoline | Phenylacetylene | Pd(PPh₃)₄ (5) | - | - | K₂CO₃ | DMF | 100 | 12 | 85 |
| 3 | 5-Bromo-dihydropyrrolone | Various alkynes | PdCl₂(PPh₃)₂ (10) | - | CuI (10) | TEA | THF | 60 | 18 | 70-90[1] |
| 4 | 7-Chloro-6-fluoro-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | THF | 65 | 4 | 88 |
| 5 | Bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amine | Various alkynes | Pd(PPh₃)₄ (5) | - | CuI (10) | DIPA | Toluene | 100 | 2-4 | 55-98[2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar substrates.[1][2]
Materials
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous solvent (e.g., THF or DMF) to the flask via syringe.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 eq.) to the mixture. If using an inorganic base like Cs₂CO₃, add it as a solid during the initial setup.
-
Finally, add the terminal alkyne (1.1 - 1.5 eq.) dropwise to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If an amine base was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
If an inorganic base was used, filter the reaction mixture through a pad of celite to remove the solid base and catalyst residues, washing the pad with the organic solvent.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-alkynyl-2-aminoquinoline.
-
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflowdot
References
- 1. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Substituted-2-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, natural products, and functional materials. In particular, 2-amino-4-substituted quinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by enabling rapid, efficient, and often higher-yielding chemical transformations.[1] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-substituted-2-aminoquinolines, focusing on two primary synthetic strategies: the Friedländer annulation and nucleophilic aromatic substitution (SNAr).
Microwave heating utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to minutes, and improved product yields compared to conventional heating methods.[1]
Synthetic Strategies
Two of the most effective and widely used methods for the synthesis of 4-substituted-2-aminoquinolines under microwave irradiation are the Friedländer annulation and nucleophilic aromatic substitution.
Friedländer Annulation
The Friedländer annulation is a classical and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2] Microwave irradiation significantly accelerates this reaction, often in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), and can frequently be performed under solvent-free conditions.[3]
A notable variation involves the use of 2-aminobenzonitrile as the starting material, which reacts with various ketones to directly yield 2-amino-4-substituted quinolines. This one-pot reaction is highly efficient under microwave irradiation.
Nucleophilic Aromatic Substitution (SNAr)
This approach is particularly useful for the synthesis of 4-amino-substituted quinolines. The reaction typically involves a 4-chloro-2-aminoquinoline precursor, where the chloro group at the C4 position is displaced by a primary or secondary amine under microwave irradiation.[4] This method allows for the facile introduction of a wide variety of amino substituents at the 4-position.
Data Presentation
The following tables summarize quantitative data for the microwave-assisted synthesis of various 4-substituted-2-aminoquinolines via Friedländer annulation and nucleophilic aromatic substitution, allowing for easy comparison of different substrates and reaction conditions.
Table 1: Microwave-Assisted Friedländer Annulation for the Synthesis of 4-Aryl-2-aminoquinolines
| Entry | 2-Aminoaryl Ketone/Nitrile | Ketone | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-Aminobenzophenone | Acetone | p-TsOH | Neat | 5 | 160 | 92 |
| 2 | 2-Aminobenzophenone | Cyclohexanone | p-TsOH | Neat | 5 | 160 | 88 |
| 3 | 2-Amino-5-chlorobenzophenone | Acetone | p-TsOH | Neat | 6 | 160 | 95 |
| 4 | 2-Amino-5-chlorobenzophenone | Cyclopentanone | p-TsOH | Neat | 5 | 160 | 91 |
| 5 | 2-Aminobenzonitrile | Acetophenone | p-TsOH | Neat | 10 | 150 | 85 |
| 6 | 2-Aminobenzonitrile | 4-Methylacetophenone | p-TsOH | Neat | 10 | 150 | 82 |
| 7 | 2-Aminobenzonitrile | 4-Chloroacetophenone | p-TsOH | Neat | 12 | 150 | 89 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Microwave-Assisted Nucleophilic Aromatic Substitution for the Synthesis of 4-Amino-2-methylquinolines[4]
| Entry | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | n-Butylamine | Neat | 1 | 120 | 85 |
| 2 | Isobutylamine | Neat | 1 | 120 | 82 |
| 3 | 3-(Dimethylamino)propylamine | Neat | 1 | 120 | 89 |
| 4 | 3-(Diethylamino)propylamine | Neat | 1 | 120 | 87 |
| 5 | N,N-Dimethylethylenediamine | Neat | 1 | 120 | 86 |
| 6 | Aniline | Neat | 1 | 120 | 75 |
| 7 | 4-Methoxyaniline | Neat | 1 | 120 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Friedländer Annulation
This protocol describes a general method for the synthesis of 4-substituted-2-aminoquinolines from a 2-aminoaryl ketone/nitrile and a ketone.
Materials:
-
2-Aminoaryl ketone or 2-aminobenzonitrile (1.0 mmol)
-
Ketone (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone or nitrile (1.0 mmol), the corresponding ketone (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 150-160 °C) for the designated time (e.g., 5-12 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-substituted-2-aminoquinoline.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol outlines a general method for the synthesis of 4-amino-2-methylquinolines from 4-chloro-2-methylquinoline and various amines.[4]
Materials:
-
4-Chloro-2-methylquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vial containing a magnetic stir bar, combine 4-chloro-2-methylquinoline (1.0 mmol), the desired amine (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 1 hour.[4]
-
Upon completion, cool the reaction vial to room temperature.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 4-substituted-amino-2-methylquinoline.[4]
Visualizations
Microwave-Assisted Friedländer Annulation Workflow
Caption: General workflow for the microwave-assisted Friedländer synthesis.
Proposed Mechanism of Friedländer Annulation
Caption: Key steps in the Friedländer annulation mechanism.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-substituted-2-aminoquinolines, offering substantial reductions in reaction times and often leading to improved yields and cleaner reaction profiles. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, enabling the rapid and efficient synthesis of diverse libraries of these important heterocyclic compounds for biological evaluation. The adoption of these microwave-based methodologies can accelerate the drug discovery process by streamlining the synthesis of novel quinoline derivatives.
References
- 1. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a bioactive pyrazolo[4,3-c]quinoline derivative starting from 4-bromoquinolin-2-amine. The target molecule and its analogs have demonstrated significant anti-inflammatory properties. While a direct one-pot synthesis from the specified starting material is not yet established in the literature, this document outlines a robust multi-step synthetic route. Additionally, protocols for the biological evaluation of the synthesized compounds are provided, along with a discussion of the relevant signaling pathway.
Introduction
Quinoline and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The pyrazolo[4,3-c]quinoline core, in particular, has emerged as a promising template for the development of potent inhibitors of inflammatory mediators.[2][3] This document details the synthesis of 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline, a compound that has shown significant inhibitory activity against nitric oxide (NO) production, a key process in the inflammatory response.[1] The synthetic strategy employs this compound as a key starting material.
Data Presentation
The following table summarizes the anti-inflammatory activity of a series of synthesized 3-amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives, highlighting the potential of this molecular scaffold.
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives [1]
| Compound ID | Substituent (R) | IC50 (µM) for NO Inhibition | Cytotoxicity (% cell survival at 10 µM) |
| 2a | H | 0.39 | 9 |
| 2i | 4-OH | 0.19 | >90 |
| 2m | 4-COOH | 0.22 | >90 |
| 1400W | Positive Control | 0.20 | Not Reported |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline from this compound.
Overall Synthetic Scheme
Caption: Multi-step synthesis of the target bioactive molecule.
Protocol 1: Synthesis of 2-Aminoquinoline-3-carbonitrile (Intermediate 1)
This step involves the cyanation of this compound.
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 140-150 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid.
-
Stir the mixture for 30 minutes to decompose the copper cyanide complex.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-aminoquinoline-3-carbonitrile.
Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (Intermediate 2)
This step involves the cyclization of the aminonitrile intermediate.
Materials:
-
2-Aminoquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl3)
-
Hydrazine hydrate
-
Dioxane
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminoquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (10 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum. This affords the crude 2,4-dichloroquinoline-3-carbonitrile.
-
To a solution of the crude 2,4-dichloroquinoline-3-carbonitrile in dioxane, add hydrazine hydrate (5.0 eq).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and pour into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine.
Protocol 3: Synthesis of 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (Final Product)
This final step involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine
-
4-Aminophenol
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a sealed tube, suspend 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 eq) and 4-aminophenol (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Cool the reaction mixture to room temperature, which should result in the formation of a precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline.
Biological Evaluation Protocol: Nitric Oxide Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathway
The anti-inflammatory effects of the synthesized pyrazolo[4,3-c]quinoline derivatives are attributed to the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
References
Application Notes and Protocols for the Scale-up Synthesis of Kinase Inhibitors Using 4-Bromoquinolin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromoquinolin-2-amine is a key starting material for the synthesis of a diverse range of kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 4-position and an amino group at the 2-position provides versatile handles for chemical modification. This document outlines detailed application notes and scalable protocols for the synthesis of kinase inhibitors utilizing this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in creating extensive libraries of compounds for targeting various kinase-driven signaling pathways implicated in cancer and other diseases.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are well-suited for scale-up due to their high efficiency, functional group tolerance, and the availability of a wide range of commercial catalysts and coupling partners.
-
Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond at the 4-position of the quinoline ring by coupling this compound with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. This allows for the introduction of diverse substituents that can interact with the ATP-binding site or allosteric pockets of target kinases.
-
Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond at the 4-position, enabling the coupling of this compound with a wide array of primary and secondary amines. This is particularly useful for synthesizing inhibitors where a substituted amino group at this position is crucial for target engagement, often interacting with the hinge region of the kinase.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Scale-up Synthesis of 4-Arylquinolin-2-amine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 0.5 - 2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a suitably sized, oven-dried reactor vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method for scale-up, such as recrystallization or flash column chromatography on silica gel, to afford the desired 4-arylquinolin-2-amine.
Protocol 2: Scale-up Synthesis of 4-(Arylamino)quinolin-2-amine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1 - 3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos; 1.2 - 1.5 equivalents relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inerted reactor vessel, add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the aniline derivative.
-
Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a positive pressure of inert gas with efficient stirring.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 4-(arylamino)quinolin-2-amine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of kinase inhibitors derived from this compound. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes on a laboratory scale, which can be optimized for larger-scale production.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (1.5) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 | >99 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (1) | K₃PO₄ | DMF | 110 | 6 | 78 | >97 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 81 | >98 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos | NaOtBu | Toluene | 110 | 10 | 88 | >98 |
| 2 | 4-Fluoroaniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | >99 |
| 3 | Morpholine | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene | 120 | 8 | 95 | >99 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | RuPhos | NaOtBu | Dioxane | 100 | 14 | 82 | >97 |
Visualizations
Synthetic Workflow
The general workflow for the synthesis of kinase inhibitors from this compound is depicted below.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 4-Bromoquinolin-2-amine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromoquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial reaction. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound can stem from several factors. Heteroaryl halides, particularly those with coordinating groups like the 2-amine, can be challenging substrates.[1] Common issues include inefficient catalyst systems, inappropriate choice of base or solvent, catalyst deactivation, and competing side reactions.[2][3] The electron-rich nature of the quinoline ring can also affect the oxidative addition step.[4]
Q2: What are the most common side reactions, and how can I identify them?
The primary side reactions that reduce the yield of the desired product are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom.[2][5] This is particularly problematic with electron-deficient or heteroaryl boronic acids and is promoted by base and water.[5][6] It can be identified by the presence of the corresponding arene (Ar-H) in your crude reaction mixture.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar).[2][7] This is competitive with the desired cross-coupling, especially if the main reaction is slow.
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose to form inactive palladium black, especially at high temperatures or in the presence of oxygen.[3][8]
Q3: My starting material is consumed, but the desired product yield is low. What is happening?
If your starting this compound is consumed without significant product formation, it is highly likely that one or more of the side reactions mentioned above are dominant.[2] Protodeboronation of the boronic acid partner is a very common culprit.[9] You should analyze your crude reaction mixture by techniques like LC-MS or crude NMR to identify the byproducts.
Q4: Can the 2-amine group on the quinoline ring interfere with the reaction?
Yes, the 2-amine group is a potential coordinating ligand for the palladium catalyst. This can sometimes inhibit the catalytic cycle. While this is a known challenge with nitrogen-containing heterocycles, many successful couplings are reported. Using bulky phosphine ligands can often mitigate this issue by preventing the substrate from blocking coordination sites on the palladium.
Q5: How critical is it to maintain an inert atmosphere?
It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly oxidize and decompose into inactive palladium black if the reaction is not performed under an inert atmosphere (e.g., Argon or Nitrogen).[3][10] This requires using degassed solvents and proper Schlenk line or glovebox techniques.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the issue likely lies with the catalyst activity or the fundamental reaction conditions.
Troubleshooting Steps:
-
Verify Catalyst Activity: The palladium source may be inactive.[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) might be inefficient.[8] Test your catalyst on a simple, reliable reaction like the coupling of bromobenzene and phenylboronic acid.[8] If that fails, your catalyst is likely degraded.
-
Optimize Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[11][12] Switch to a more robust system using a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[2][13] Ligands from the Buchwald family (e.g., XPhos, SPhos) are often effective for challenging heteroaryl couplings.[9][14]
-
Check Base and Solvent: The base is crucial for activating the boronic acid.[3] If the base is too weak or not soluble in the reaction medium, transmetalation will be slow or non-existent.[15] Ensure your solvent is anhydrous and properly degassed.[2] A mixture of an organic solvent (like dioxane, toluene, or THF) with water is often used to help dissolve the base.[16]
-
Increase Temperature: The oxidative addition to the C-Br bond of the quinoline may be sluggish.[17] Gradually increasing the reaction temperature (e.g., from 80°C to 110°C) can often overcome this activation barrier. However, be aware that excessively high temperatures can lead to catalyst decomposition.[3]
Issue 2: Starting Material is Consumed, but Product Yield is Low
This scenario points towards competing side reactions. Your primary goal is to make the desired cross-coupling reaction faster than the undesired pathways.
Troubleshooting Steps:
-
Minimize Protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry all reagents and solvents and maintain a strict inert atmosphere.[2]
-
Switch to a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (Bpin). These are generally more resistant to protodeboronation and hydrolysis.[2][6]
-
Choose a Weaker Base: Strong bases can accelerate protodeboronation.[5] Consider switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or Cs₂CO₃.[15][18]
-
-
Screen Reaction Parameters: A systematic screening of catalysts, ligands, bases, and solvents is often the most effective way to improve yield. This can be done on a small scale.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromoquinolines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A good starting point, but may be inefficient for complex substrates.[14] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | Variable | Often used, but more advanced ligands may be required.[11][12] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[14] |
| XPhos Pd G4 | XPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | High | Precatalysts offer improved stability and reactivity.[19] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for your specific boronic acid partner.
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., SPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[20]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The solvent should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[2][20]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for 4-16 hours.[20]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Bromoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in the Buchwald-Hartwig amination of bromoquinolines.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aminoquinolines. However, the reaction can be plagued by the formation of undesired side products, primarily hydrodehalogenation (dehalogenation) and homocoupling of the bromoquinoline starting material. The quinoline nitrogen itself can also influence the reaction outcome by coordinating to the palladium catalyst. This guide will help you identify, understand, and mitigate the formation of these common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Buchwald-Hartwig amination of bromoquinolines?
A1: The two most prevalent side products are:
-
Hydrodehalogenation: The bromine atom on the quinoline ring is replaced by a hydrogen atom, yielding the parent quinoline.
-
Homocoupling: Two molecules of the bromoquinoline couple to form a biquinoline dimer.
Q2: What causes hydrodehalogenation in this reaction?
A2: Hydrodehalogenation is often a result of a competing reaction pathway within the catalytic cycle.[1] It can be promoted by several factors, including the nature of the catalyst and ligand, the type of base used, and the presence of hydride sources in the reaction mixture. One common mechanism is β-hydride elimination from a palladium-amido intermediate, which is more prevalent with primary amines.[1]
Q3: How can I minimize homocoupling of my bromoquinoline?
A3: Homocoupling can arise from several mechanisms, including the reaction of the palladium(0) catalyst with oxygen to form a palladium peroxo complex, which can then react with the bromoquinoline.[2] Rigorous exclusion of oxygen from the reaction mixture is crucial. Additionally, the choice of ligand and the reaction temperature can influence the rate of homocoupling versus the desired amination.
Q4: Does the position of the bromine atom on the quinoline ring affect the reaction?
A4: Yes, the position of the bromine atom (e.g., 2-bromo, 3-bromo, 6-bromo) can influence the electronic properties and steric hindrance of the C-Br bond, thereby affecting the rates of both the desired amination and side reactions. For instance, the synthesis of some 6-heterocyclic substituted 2-aminoquinolines required selective amination of an aryl bromide in the presence of an activated heteroaryl chloride, highlighting the differential reactivity.[3]
Q5: Can the amine coupling partner influence the formation of side products?
A5: Absolutely. Primary amines are more prone to inducing hydrodehalogenation through β-hydride elimination compared to secondary amines.[1] The steric bulk and nucleophilicity of the amine also play a significant role in the reaction outcome.
Troubleshooting Guides
Problem 1: High levels of hydrodehalogenation (quinoline formation).
This is often the most common and frustrating side reaction. The following table provides potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Ligand Choice: The phosphine ligand is not sufficiently bulky or electron-rich to promote reductive elimination over β-hydride elimination. | Switch to a more sterically hindered and electron-rich ligand. For primary amines, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective. For secondary amines, ligands like BINAP or Xantphos can be successful. |
| Base Selection: The base may be too strong or not suitable for the specific substrate and amine combination, leading to competing elimination pathways. | Screen different bases. While strong bases like NaOtBu are common, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can sometimes suppress hydrodehalogenation. |
| Hydride Source: The amine itself (especially primary amines), solvent, or impurities can act as a hydride source. | If using a primary amine, consider using a more specialized ligand designed to prevent β-hydride elimination. Ensure the use of anhydrous, degassed solvents. |
| Reaction Temperature: High temperatures can sometimes favor the hydrodehalogenation pathway. | Attempt the reaction at a lower temperature for a longer period. Optimization of the temperature is often crucial. |
Problem 2: Significant formation of homocoupling product (biquinoline).
The presence of a dimeric quinoline product indicates that the desired cross-coupling is facing competition from the self-coupling of the starting material.
| Potential Cause | Suggested Solution |
| Oxygen Contamination: The presence of oxygen can lead to the formation of palladium species that catalyze homocoupling. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents and employ Schlenk techniques or a glovebox. |
| Catalyst System: The chosen palladium precursor or ligand may favor the homocoupling pathway under the reaction conditions. | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. The ligand can influence the relative rates of oxidative addition and reductive elimination. |
| Reaction Concentration: High concentrations of the bromoquinoline may increase the likelihood of homocoupling. | Try running the reaction at a lower concentration. |
| Temperature: In some cases, higher temperatures might promote the homocoupling reaction. | Experiment with lowering the reaction temperature, although this may also slow down the desired amination. |
Quantitative Data on Side Product Formation
The following table summarizes representative yields of the desired aminated quinoline product alongside observed side products under different reaction conditions. Note: Direct quantitative comparison of side products is not always reported in the literature; the data below is compiled from various sources to provide illustrative examples.
| Bromoquinoline | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Amination Yield (%) | Side Product(s) & Yield (%) | Reference |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 110-120 | 93 | Hydrodehalogenation (7%) | [4] |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 110-120 | 89 | Hydrodehalogenation (11%) | [4] |
| 8-(Benzyloxy)-5-bromoquinoline | Diphenylamine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 150 | 84 | Hydrodehalogenation (16%) | [4] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | Not specified | Selective amination at the 6-position | [2] |
| 6-Bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 88 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives[2]
Materials:
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6-Bromoquinoline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
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NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 6-bromoquinoline derivative and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
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Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Amination of 3-Bromoquinoline using an Ammonia Surrogate[6]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
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Base (e.g., NaOtBu, 1.2-1.5 mmol)
-
Ammonia source (e.g., LHMDS as an ammonia equivalent)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline, the palladium precatalyst, and the phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the base to the tube under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the ammonia source.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Side Reactions
The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination and the points at which the hydrodehalogenation and homocoupling side reactions can occur.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromoquinolin-2-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 4-Bromoquinolin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for reactions with this compound?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%. For a substrate like this compound, which can be challenging due to potential coordination of the amine group to the palladium center, it is often advisable to begin with a loading in the higher end of this range, for instance, 2-5 mol%, to ensure the reaction initiates effectively. Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.
Q2: Which palladium catalysts and ligands are most effective for this compound?
The optimal choice of catalyst and ligand is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often demonstrate enhanced reactivity. These ligands can facilitate the oxidative addition step, which is often rate-limiting, and stabilize the active catalytic species. Buchwald-type palladacycle precatalysts are also excellent options as they can provide greater stability and sustained catalytic activity. For routine couplings, more traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) may also provide good to excellent yields and are worth screening.
Q3: How does palladium catalyst loading impact reaction yield and purity?
Catalyst loading is a critical parameter that directly influences reaction kinetics and, consequently, yield and purity.
-
Low Catalyst Loading: Insufficient catalyst may lead to slow or incomplete conversion, resulting in low yields.
-
Optimal Catalyst Loading: At an optimal loading, the reaction proceeds efficiently to completion, maximizing the yield of the desired product.
-
High Catalyst Loading: While increasing the catalyst loading can sometimes improve the conversion of difficult substrates, excessively high loadings can lead to the formation of side products through undesired catalytic pathways. Moreover, it increases the cost of the reaction and the burden of removing residual palladium from the final product.
Q4: What are the visual signs of palladium catalyst deactivation or decomposition?
A common visual indicator of catalyst decomposition is the formation of "palladium black," a finely divided, black precipitate of elemental palladium. This indicates that the active Pd(0) species has aggregated and is no longer catalytically active. This can be caused by exposure to oxygen, high reaction temperatures, or the presence of impurities.
Troubleshooting Guides
Low or No Conversion
Problem: My reaction is not proceeding to completion, or I am observing no product formation.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or even 10 mol% in difficult cases) to see if conversion improves. 2. Screen Different Catalysts/Ligands: The initial choice may not be optimal. Screen a panel of catalysts, including palladacycles and catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos). 3. Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored under an inert atmosphere to prevent degradation. |
| Inadequate Base | 1. Screen Different Bases: The strength and solubility of the base are crucial. Test a range of inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and, if compatible, strong organic bases (e.g., NaOtBu for Buchwald-Hartwig). K₃PO₄ is often effective for nitrogen-containing heterocycles. 2. Increase Base Equivalents: Ensure at least 2-3 equivalents of the base are used. |
| Unsuitable Solvent | 1. Solvent Screening: The solvent must dissolve all reactants to a sufficient extent. Common choices include 1,4-dioxane, toluene, or THF, often with water as a co-solvent for Suzuki reactions. 2. Ensure Proper Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles. |
| Low Reaction Temperature | 1. Increase Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C or 110 °C). Monitor for any signs of catalyst decomposition at higher temperatures. |
Significant Side Product Formation
Problem: I am observing the formation of significant impurities alongside my desired product.
| Possible Cause | Suggested Solution |
| Catalyst-Driven Side Reactions | 1. Reduce Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Once optimal conditions are found, try to reduce the catalyst loading. 2. Change Ligand: The ligand can influence the selectivity of the reaction. A different ligand may suppress the formation of the observed side product. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Improve the degassing procedure. 2. Optimize Base and Stoichiometry: Use the minimum effective amount of base and ensure the stoichiometry of the coupling partners is accurate. |
| Dehalogenation of Starting Material | 1. Use a Milder Base: A very strong base can sometimes lead to the reduction of the aryl halide. 2. Lower Reaction Temperature: High temperatures can promote dehalogenation. |
Data Presentation: Optimizing Catalyst Loading
The following tables provide representative data for optimizing palladium catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | 2 | SPhos | K₃PO₄ (2.0) | Toluene | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ | 1 | XPhos | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 88 |
| 4 | PdCl₂(dppf) | 3 | - | K₂CO₃ (2.0) | DMF | 90 | 16 | 65 |
| 5 | Pd(OAc)₂ | 0.5 | SPhos | K₃PO₄ (2.0) | Toluene | 100 | 12 | 60 |
Table 2: Representative Data for Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Pd Precatalyst | Catalyst Loading (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | BINAP | NaOtBu (1.2) | Toluene | 100 | 6 | 85 |
| 2 | Pd₂(dba)₃ | 1 | Xantphos | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 78 |
| 3 | RuPhos Pd G3 | 2 | - | K₃PO₄ (1.5) | t-BuOH | 90 | 10 | 95 |
| 4 | Pd(OAc)₂ | 2 | RuPhos | LHMDS (1.2) | Toluene | 100 | 6 | 90 |
| 5 | RuPhos Pd G3 | 0.5 | - | K₃PO₄ (1.5) | t-BuOH | 90 | 12 | 55 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 8-12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH, 5 mL) via syringe.
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 10-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Preventing homocoupling in Suzuki reactions with 4-Bromoquinolin-2-amine
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki reactions involving 4-Bromoquinolin-2-amine, with a specific focus on preventing homocoupling of the boronic acid reagent.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings that leads to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of your desired product but also complicates purification. The electron-rich nature of this compound, due to the presence of the amino group, can sometimes make side reactions like homocoupling more competitive.
Use the following workflow to diagnose and resolve issues with excessive homocoupling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions with this compound?
A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1] The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules. It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin. One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the cost of your starting material.[1]
The amino group on the quinoline ring of this compound makes the system electron-rich, which can affect the rates of the catalytic cycle steps and potentially make side reactions like homocoupling more competitive.[1]
Q2: How can I effectively remove oxygen from my reaction mixture?
A2: Rigorous degassing of your solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.[1]
Q3: What is the impact of the palladium source on homocoupling?
A3: As mentioned, using a Pd(II) precatalyst can lead to homocoupling as a side reaction to generate the active Pd(0) catalyst. To avoid this, you can:
-
Use a Pd(0) source directly: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state and do not require a reduction step that can consume your boronic acid.
-
Use a precatalyst with a mild reducing agent: If you are using a Pd(II) source, adding a small amount of a mild reducing agent can help to form the active Pd(0) species without significant homocoupling.
Q4: How do ligands and bases influence homocoupling with this compound?
A4: The choice of ligand and base is crucial for optimizing the Suzuki coupling of electron-rich heteroaromatics.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended.[1] These ligands can accelerate the rate-determining oxidative addition step of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.[1] The nitrogen atom on the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Bulky ligands can help to prevent this unproductive coordination.
-
Bases: The choice of base is highly substrate-dependent and often requires screening. While a base is necessary to activate the boronic acid for transmetalation, a very strong or poorly soluble base can sometimes exacerbate side reactions.[1] Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often good starting points for substrates like this compound.
Q5: My boronic acid seems to be degrading during the reaction. How can I address this?
A5: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis of the C-B bond). To mitigate this:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than the corresponding boronic acids and can reduce side reactions.[1]
-
Slow Addition: A slow addition of the boronic acid or ester to the reaction mixture via a syringe pump can help to keep the instantaneous concentration low, which can suppress both protodeboronation and the bimolecular homocoupling reaction.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of the homocoupling byproduct in the Suzuki reaction of this compound with phenylboronic acid. This data is representative and intended to guide optimization efforts.
Table 1: Effect of Palladium Source and Atmosphere
| Entry | Palladium Source (mol%) | Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | Air | 45 | 35 |
| 2 | Pd(OAc)₂ (2) | Nitrogen | 75 | 15 |
| 3 | Pd(PPh₃)₄ (2) | Nitrogen | 88 | <5 |
| 4 | Pd₂(dba)₃ (1) / SPhos (2) | Nitrogen | 92 | <3 |
Table 2: Effect of Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ (4) | 78 | 12 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | 91 | <4 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | 93 | <3 |
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | 85 | 8 |
Table 3: Effect of Base
| Entry | Base (2.0 equiv) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | K₂CO₃ | 85 | 9 |
| 2 | Cs₂CO₃ | 90 | 6 |
| 3 | K₃PO₄ | 94 | <5 |
| 4 | NaOEt | 65 | 25 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Minimal Homocoupling
This protocol provides a robust starting point for the Suzuki coupling of this compound, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or a mixture with water)
Procedure:
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (or ester), the base, the palladium catalyst, and the ligand.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Slow Addition of Boronic Acid:
For particularly sensitive substrates or when homocoupling is persistent, a slow addition protocol is recommended.
-
Follow the general procedure for the reaction setup, but withhold the boronic acid.
-
Dissolve the boronic acid in a small amount of the degassed solvent in a separate, sealed flask.
-
Once the main reaction mixture has reached the desired temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.
-
Continue to monitor the reaction and proceed with the work-up and purification as described above.
References
Technical Support Center: 4-Bromoquinolin-2-amine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-bromoquinolin-2-amine. The following information is designed to address common experimental challenges, with a focus on the critical role of the base in achieving optimal reaction efficiency.
Troubleshooting Guide
Low or no product yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential for identifying the root cause.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Base | The choice of base is critical for the catalytic cycle. For Suzuki-Miyaura coupling, the base activates the boronic acid. For Buchwald-Hartwig amination, it deprotonates the amine nucleophile. The basicity and solubility of the base can significantly impact the reaction rate and yield. |
| Poor Base Solubility | Some inorganic bases like K₂CO₃ have limited solubility in common organic solvents, which can hinder the reaction. | |
| Base-Sensitive Functional Groups | Strong bases like NaOtBu can lead to the decomposition of substrates with sensitive functional groups, such as esters or nitro groups.[1] | |
| Catalyst Inactivity | The chosen palladium catalyst or ligand may not be optimal for the specific transformation. The base plays a role in the generation of the active Pd(0) species from a Pd(II) precatalyst.[2] | |
| Incomplete Reaction | Insufficient Base Strength or Amount | The reaction may stall if the base is not strong enough to facilitate the key steps of the catalytic cycle or if it is consumed by side reactions. |
| Low Reaction Temperature | Inadequate temperature can result in a slow or incomplete reaction.[3] | |
| Side Reactions | Protodeboronation (Suzuki Coupling) | The boronic acid can be unstable and undergo replacement of the boron group with a hydrogen atom, especially in the presence of water and a strong base.[3][4] |
| Dehalogenation | The bromoquinoline starting material can be reduced, replacing the bromine atom with hydrogen. The choice of base and solvent can influence this side reaction.[3] | |
| Hydrolysis of Functional Groups | If the substrate contains base-labile groups (e.g., esters), strong bases can cause their hydrolysis, especially in aqueous media.[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of base is best for the Suzuki-Miyaura coupling of this compound?
A1: The optimal base for a Suzuki-Miyaura coupling depends on the specific boronic acid and reaction conditions. However, a general trend in effectiveness is often observed. Inorganic bases are typically preferred over organic bases like triethylamine (TEA) for this reaction.[6]
-
Potassium Carbonate (K₂CO₃) is a common and cost-effective choice that works well in many cases.[3][4]
-
Potassium Phosphate (K₃PO₄) is a stronger base than K₂CO₃ and can be more effective, particularly for challenging couplings.[4]
-
Cesium Carbonate (Cs₂CO₃) is highly soluble and a very effective base, often providing the best results for difficult substrates.[4]
-
For substrates with base-sensitive functional groups, weaker bases like Potassium Fluoride (KF) may be used, although this can sometimes lead to lower reaction rates.[5][7]
Q2: What is the recommended base for the Buchwald-Hartwig amination of this compound?
A2: Buchwald-Hartwig aminations typically require strong bases to deprotonate the amine nucleophile.
-
Sodium tert-butoxide (NaOtBu) is a very strong and commonly used base that is effective for a wide range of amines.[2]
-
Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous due to its ability to tolerate protons, making it suitable for substrates with hydroxyl or carboxyl groups.[1]
-
For base-sensitive substrates, weaker inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be employed, often in combination with a suitable ligand system.[8][9]
Q3: Can the choice of base affect the stability of my starting materials or product?
A3: Yes, the base can significantly impact the stability of your molecules. Strong alkoxide bases like NaOtBu can cause the decomposition of substrates containing base-sensitive functional groups such as esters and nitro groups.[1] In such cases, using a weaker base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is advisable. It is crucial to consider the functional group tolerance of your specific substrate when selecting a base.
Q4: How does the solvent system influence the effectiveness of the base?
A4: The solvent system is critical as it affects the solubility of the base and other reagents. For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used.[4] The water is necessary to dissolve the inorganic base. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or dioxane are common.[9] The choice of solvent should be compatible with the selected base to ensure sufficient solubility and reactivity.
Q5: My reaction is not working even after changing the base. What else should I check?
A5: If optimizing the base does not solve the issue, consider the following:
-
Catalyst and Ligand: The palladium source and the phosphine ligand are crucial for the reaction's success. For challenging substrates, using more electron-rich and bulky ligands (e.g., XPhos, RuPhos) can improve the outcome.[10]
-
Reaction Temperature: Ensure the reaction is being conducted at an appropriate temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate.[2][3]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[4]
-
Purity of Reagents: The purity of the starting materials, solvent, and base is critical. Water content can be particularly detrimental in certain cases, leading to side reactions like protodeboronation.[3][4]
Effect of Base on Reaction Yield: A Comparative Overview
The following table provides a qualitative summary of the expected efficiency of various bases for the cross-coupling of a generic bromoquinoline, such as this compound. The actual yields will be highly dependent on the specific coupling partner and other reaction conditions.
| Base | Coupling Type | Relative Strength | Expected Efficiency | Key Considerations |
| K₂CO₃ | Suzuki-Miyaura | Moderate | Good | Standard, cost-effective choice; limited solubility.[4] |
| K₃PO₄ | Suzuki-Miyaura, Buchwald-Hartwig | Strong | Good to Excellent | Stronger than K₂CO₃, often more effective.[4] |
| Cs₂CO₃ | Suzuki-Miyaura, Buchwald-Hartwig | Strong | Excellent | Highly soluble and very effective, especially for difficult couplings.[4] |
| NaOtBu | Buchwald-Hartwig | Very Strong | Excellent | Highly effective for aminations, but can decompose base-sensitive groups.[2] |
| KOtBu | Suzuki-Miyaura (anhydrous) | Very Strong | Good to Excellent | Can prevent protodeboronation in anhydrous conditions.[4] |
| KF | Suzuki-Miyaura | Weak | Moderate | Useful for substrates with base-labile functional groups.[5] |
| LiHMDS | Buchwald-Hartwig | Very Strong | Excellent | Good for substrates with acidic protons.[1] |
| TEA (Triethylamine) | Suzuki-Miyaura | Weak (Organic) | Poor to Moderate | Generally less effective than inorganic bases in Suzuki reactions.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol serves as a starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.5 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for specific amines.
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflow and Logic
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for selecting a base in cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Synthesis of 4-Substituted-2-Aminoquinolines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for managing impurities in the synthesis of 4-substituted-2-aminoquinolines. This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to streamline your synthetic efforts and ensure the desired product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-substituted-2-aminoquinolines, focusing on impurity formation and providing actionable solutions.
Category 1: Friedländer Annulation
The Friedländer synthesis is a widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[1] However, challenges such as the formation of regioisomers and self-condensation byproducts can arise.
Question 1: My Friedländer synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the product distribution?
Answer: The formation of regioisomers is a common challenge in the Friedländer synthesis with unsymmetrical ketones. The regiochemical outcome is influenced by both steric and electronic factors, as well as the reaction conditions.[2]
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the unsymmetrical ketone can favor the formation of the less sterically hindered regioisomer.
-
Electronic Effects: The electronic nature of the substituents can influence the relative reactivity of the two α-methylene groups of the ketone.
-
Catalyst and Solvent Choice: The use of specific catalysts, such as iodine or Lewis acids, and the choice of solvent can significantly impact the ratio of the resulting regioisomers.[1] Optimization of these parameters is crucial for directing the reaction towards the desired product.
-
Temperature Control: Reaction temperature can also play a role in regioselectivity. It is advisable to screen different temperatures to determine the optimal conditions for your specific substrates.
Question 2: I am observing byproducts resulting from the self-condensation of my ketone starting material. How can I minimize this side reaction?
Answer: Self-condensation of the ketone, particularly under basic conditions, is a competing reaction that can reduce the yield of the desired quinoline.[3]
-
Use of a More Reactive Electrophile: Ensuring the 2-aminoaryl aldehyde or ketone is sufficiently reactive can favor the desired intermolecular reaction over the ketone self-condensation.
-
Control of Stoichiometry: Using a slight excess of the 2-aminoaryl carbonyl compound can help to consume the ketone before it has a chance to self-condense.
-
Gradual Addition: Adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl compound can help to maintain a low concentration of the ketone, thereby minimizing self-condensation.
-
Alternative Catalysts: Exploring acid catalysts instead of base catalysts can sometimes mitigate the issue of ketone self-condensation.
Category 2: Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[4] Regioselectivity is a primary concern when using unsymmetrical β-diketones.
Question 3: How can I control the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?
Answer: The regioselectivity of the Combes synthesis is dictated by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[4]
-
Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer over the other. For instance, bulkier R groups on the diketone tend to favor the formation of 2-substituted quinolines.[5]
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aniline can also influence the regiochemical outcome. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[5]
-
Catalyst Selection: The choice of acid catalyst can influence the product ratio. While sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) may offer different selectivity.[5]
Table 1: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis [5]
| Aniline Substituent | β-Diketone R Group | Major Regioisomer |
| Methoxy | CF₃ | 2-CF₃-quinoline |
| Chloro or Fluoro | CF₃ | 4-CF₃-quinoline |
Category 3: Doebner-von Miller and Skraup Syntheses
These methods are powerful for the synthesis of the quinoline core but are often plagued by the formation of tar and polymeric byproducts due to the harsh acidic and oxidizing conditions.[6][7]
Question 4: My Doebner-von Miller/Skraup reaction is producing a large amount of tar, making product isolation difficult and significantly reducing the yield. What are the causes and how can I mitigate this?
Answer: Tar formation is a well-known issue in these syntheses, primarily due to the acid-catalyzed polymerization of intermediates like acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[2][6]
-
Moderators: In the Skraup synthesis, the use of a moderator such as ferrous sulfate is crucial to control the highly exothermic reaction and reduce charring.[5]
-
Gradual Reagent Addition and Temperature Control: Slow and controlled addition of the acid and careful temperature management are essential to prevent runaway reactions and minimize polymerization.[2]
-
Alternative Oxidants: In the Skraup synthesis, while nitrobenzene is a common oxidizing agent, others like arsenic acid or iodine may lead to a less violent reaction and potentially less tar formation.[5]
-
Purification from Tar: Steam distillation is a classic and effective method for separating the volatile quinoline product from the non-volatile tar.[2] For less volatile products, a preliminary filtration through a plug of silica gel can remove the bulk of the tar before further purification by column chromatography.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of 4-substituted-2-aminoquinolines.
Protocol 1: General Procedure for Friedländer Synthesis of a 4-Substituted-2-Aminoquinoline
This protocol describes a general method for the synthesis of a 4-substituted-2-aminoquinoline from a 2-aminobenzonitrile and a ketone.
Materials:
-
2-Aminobenzonitrile derivative
-
Ketone with an α-methylene group
-
Lewis acid catalyst (e.g., InCl₃, AlCl₃)
-
Solvent (optional, e.g., toluene)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, combine the 2-aminobenzonitrile derivative (1.0 mmol) and the ketone (1.2 mmol).
-
Add the Lewis acid catalyst (e.g., InCl₃, 10 mol%). The reaction can be run neat or in a solvent like toluene.
-
Heat the reaction mixture at a predetermined temperature (e.g., 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 4-substituted-2-aminoquinoline.
Protocol 2: Purification of Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of quinoline regioisomers using column chromatography.
Materials:
-
Crude mixture of quinoline regioisomers
-
Silica gel (100-200 mesh)
-
Eluent system (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Develop a TLC method to achieve baseline or near-baseline separation of the regioisomers. Experiment with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture. Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the less polar solvent mixture identified from the TLC analysis.
-
Gradient Elution (if necessary): If the isomers are not well-separated with an isocratic elution, a shallow gradient of the more polar solvent can be employed.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds.
Materials:
-
Crude solid 4-substituted-2-aminoquinoline
-
A "good" solvent (in which the compound is soluble when hot)
-
A "poor" solvent (in which the compound is sparingly soluble when cold, and is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Heating source
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent pair. For many aminoquinolines, combinations like ethanol/water or dichloromethane/hexane can be effective.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimum amount of the hot "good" solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If a two-solvent system is used, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
General Synthetic Pathway and Potential Impurity Formation
The following diagram illustrates a generalized synthetic pathway for a 4-substituted-2-aminoquinoline via a Friedländer-type reaction and highlights potential points of impurity formation.
Caption: A simplified workflow of the Friedländer synthesis highlighting the formation of the desired product and potential impurities.
Troubleshooting Logic for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 4-substituted-2-aminoquinolines.
Caption: A decision tree for troubleshooting and optimizing the yield of 4-substituted-2-aminoquinoline synthesis.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Functionalization on the Quinoline Ring
For researchers, scientists, and drug development professionals, achieving precise regioselectivity in the functionalization of the quinoline ring is a critical and often challenging task. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline functionalization reactions predominantly yield C2 or C8 substituted products?
A1: The intrinsic electronic properties of the quinoline ring heavily influence its reactivity. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making the C2 and C4 positions susceptible to nucleophilic attack or metalation.[1][2][3] The nitrogen atom also acts as a natural coordinating site for transition metal catalysts, sterically favoring functionalization at the adjacent C2 and C8 positions.[4][5][6] C8 functionalization is often directed by the formation of a stable five-membered metallacycle intermediate, particularly when using quinoline N-oxides.[6][7]
Q2: How can I achieve functionalization at positions other than C2 and C8 (e.g., C3, C4, C5, C6, C7)?
A2: Functionalization at these "distal" positions is more challenging but can be achieved through several strategies:[8]
-
Specialized Directing Groups: Employing directing groups that can form larger metallacycles to reach more remote C-H bonds is a common strategy.[8]
-
Substrate Control: The inherent electronic and steric properties of substituents already present on the quinoline ring can deactivate the more reactive positions and direct functionalization to other sites.
-
Specific Catalytic Systems: Certain transition metal catalysts and ligand combinations are specifically designed to override the intrinsic reactivity. For instance, nickel catalysts have been used for C3 functionalization.[8] A copper-catalyzed method using a traceless N-acyl directing group has been developed for selective C7 arylation and alkenylation.[9][10]
-
Classical Synthesis: Building the quinoline ring from scratch with pre-functionalized precursors (e.g., via Friedländer or Doebner-von Miller synthesis) can provide access to specific isomers, although these methods have their own regioselectivity challenges.[11][12]
Q3: What is the role of the N-oxide group in directing regioselectivity?
A3: The N-oxide functionality is a powerful and versatile directing group.[8] The oxygen atom can coordinate to a metal catalyst (like Rh, Pd, or Co), forming a stable five-membered metallacyclic intermediate that positions the catalyst specifically over the C8-H bond.[6][7][13] This facilitates selective C-H activation and functionalization at the C8 position.[6][14] After the desired functionalization, the N-oxide can be easily removed by reduction to yield the corresponding quinoline derivative.
Q4: How do reaction conditions influence the regiochemical outcome?
A4: Reaction conditions such as solvent, temperature, additives, and catalyst choice are critical for controlling regioselectivity.[11][15]
-
Catalyst and Ligand: The choice of the transition metal and its coordinating ligands is paramount. For example, in the hydroboration of quinolines, modifying the phosphine ligand can switch the selectivity between 5,6- and 5,8-hydroboration.[16]
-
Additives: Additives like silver salts (e.g., Ag₂CO₃, AgOAc) or acids (e.g., pivalic acid) can significantly enhance regioselectivity in some palladium-catalyzed reactions, often by facilitating the C-H activation step or preventing catalyst deactivation.[5][17][18]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates in the catalytic cycle, thereby affecting the regiochemical outcome.[14]
Troubleshooting Guides
Issue 1: Poor or incorrect regioselectivity in transition metal-catalyzed C-H functionalization.
| Possible Cause | Troubleshooting Steps & Solutions |
| Intrinsic Reactivity Dominates | 1. Introduce a Directing Group: If targeting a position other than C2/C8, install a directing group to guide the catalyst. The N-oxide is effective for C8.[8] For other positions, consult recent literature for specialized directing groups. 2. Modify the Catalyst/Ligand: Experiment with different metal catalysts (e.g., Pd, Rh, Ni, Cu, Ir) and ligands. The steric and electronic properties of the ligand can fundamentally change the regioselectivity.[8][16] |
| Suboptimal Reaction Conditions | 1. Screen Additives: In palladium-catalyzed reactions, screen additives like Ag₂CO₃, AgOAc, or PivOH, which are known to improve selectivity.[5][17] 2. Vary the Solvent: Test a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DCE). 3. Optimize Temperature: Systematically vary the reaction temperature. Some pathways may be favored under kinetic or thermodynamic control. |
| Incorrect Catalyst System | Consult Literature: Ensure the chosen catalytic system is appropriate for the desired position. For example, C8-selective arylations have been achieved with specific rhodium or palladium systems, while C7 requires highly specialized methods.[9][18] |
Issue 2: Mixture of regioisomers in classical quinoline syntheses (e.g., Friedländer, Doebner-von Miller).
| Possible Cause | Troubleshooting Steps & Solutions |
| Use of Unsymmetrical Starting Materials | 1. Modify Substituents: Alter the steric bulk or electronic nature of substituents on the aniline or carbonyl precursors. Bulky groups can block one reaction site, favoring another.[11] 2. Change Catalyst: The choice of acid or base catalyst can influence which enolate forms or which condensation pathway is favored. Systematically screen different catalysts (e.g., H₂SO₄, TFA, p-TsOH, KOH).[11][19] |
| Lack of Reaction Control | 1. Control Reactant Addition: Slow, controlled addition of one reactant to the other can sometimes favor one reaction pathway. 2. Optimize Temperature: The initial condensation and subsequent cyclization steps may have different temperature optima. A temperature screening can reveal conditions that favor one isomer. |
Data Presentation: Regioselectivity of Quinoline Functionalization
The following tables summarize representative quantitative data for achieving regioselectivity at different positions.
Table 1: Transition Metal-Catalyzed C2-Functionalization of Quinoline Derivatives
| Entry | Quinoline Substrate | Coupling Partner | Catalyst (mol%) | Conditions | Product Position | Yield (%) | Ref |
| 1 | Quinoline N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃, 130 °C | C2-Aryl | 56 | [5][17] |
| 2 | Quinoline N-oxide | N-Benzylindole | Pd(OAc)₂ (10) | Ag₂CO₃, Pyridine, TBAB | C2-Heteroaryl | 68 | [5][17] |
| 3 | Quinoline | 2-Methylthiophene | Pd(OAc)₂ | AgOAc, Phen·H₂O, PivOH | C2-Heteroaryl | 58 | [5][17] |
| 4 | Quinoline N-oxide | 1,4-Dioxane | Pd(OAc)₂ (5) | t-BuOOH, TBAB, 100 °C | C2-Alkyl | 96 | [5] |
Table 2: Directing Group-Mediated C8-Functionalization of Quinoline Derivatives
| Entry | Quinoline Substrate | Coupling Partner | Catalyst (mol%) | Conditions | Product Position | Yield (%) | Ref |
| 1 | Quinoline N-oxide | Phenyl Iodide | Pd(OAc)₂ (5) | K₂CO₃, PPh₃, 120 °C | C8-Aryl | High | [14] |
| 2 | Quinoline N-oxide | Maleimide | [RhCpCl₂]₂ (2.5) | AgSbF₆, DCE, 25 °C | C8-Alkyl | Excellent | [13][20] |
| 3 | Quinoline N-oxide | Terminal Alkyne | Co(OAc)₂·4H₂O (10) | Mn(OAc)₃·2H₂O, 120 °C | C8-Olefin | Good | [13] |
| 4 | 8-Methylquinoline | Alkyl Boronic Acid | [RhCpCl₂]₂ | AgOAc, NaOAc | C(sp³)-H Alkyl | Good-Excellent | [13] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide This protocol is adapted from established methods for the direct arylation of N-oxides.[11][20]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add quinoline N-oxide (0.5 mmol, 1.0 equiv), the corresponding aryl halide (e.g., 4-bromotoluene, 0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and a suitable phosphine ligand such as P(t-Bu)₂Me·HBF₄ (5 mol%).
-
Reagent Addition: Add K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) and 3 mL of an anhydrous solvent (e.g., Toluene or DMF).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110-130 °C. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-arylquinoline N-oxide.
Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide with a Michael Acceptor This protocol is based on Rh(III)-catalyzed C-H activation directed by the N-oxide group.[20]
-
Catalyst Preparation: In a glovebox, charge a screw-capped vial with the rhodium precursor [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol, 2.5 mol%) and AgSbF₆ (17.2 mg, 0.05 mmol, 10 mol%).
-
Reagent Addition: To the vial, add quinoline N-oxide (72.5 mg, 0.5 mmol, 1.0 equiv) and the Michael acceptor (e.g., N-phenylmaleimide, 0.75 mmol, 1.5 equiv). Add 2.5 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (25 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide. The N-oxide can then be reduced to the corresponding quinoline if desired.
Visualizations
Caption: Factors influencing the regioselectivity of quinoline functionalization.
Caption: Mechanism of N-oxide as a directing group for C8-functionalization.
Caption: Troubleshooting flowchart for poor regioselectivity in C-H functionalization.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 2-Aminoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 2-aminoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar 2-aminoquinoline derivatives notoriously difficult to purify using standard silica gel column chromatography?
A1: The primary difficulty stems from the basic nature of the amino group on the quinoline scaffold.[1][2] The stationary phase in standard silica gel chromatography is acidic due to the presence of silanol groups (Si-OH).[1] This leads to strong acid-base interactions between the basic 2-aminoquinoline derivative and the acidic stationary phase, which can cause several problems:
-
Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks and poor separation from impurities.[1][2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the silica gel, leading to low or no recovery.[1][2]
-
Compound Degradation: The acidic environment of the silica gel can lead to the degradation of sensitive 2-aminoquinoline derivatives.[1][2]
Q2: My polar 2-aminoquinoline derivative has poor solubility in common organic solvents. How does this impact purification?
A2: Poor solubility is a significant challenge. The rigid, aromatic structure of the quinoline core contributes to high crystal lattice energy, making it difficult for solvents to break down the solid structure.[3] This can complicate purification in several ways:
-
Sample Loading: Dissolving the crude product in a minimal amount of solvent for loading onto a chromatography column can be difficult.
-
Recrystallization: Finding a suitable solvent that dissolves the compound when hot but not when cold is essential for successful recrystallization and can be a time-consuming process of trial and error.[4][5][6]
-
Precipitation on Column: The compound may precipitate on the column if the mobile phase is not a good solvent for it, leading to blockages and poor separation.[7]
Q3: When is recrystallization a suitable purification method for these compounds?
A3: Recrystallization is an excellent choice for purifying solid 2-aminoquinoline derivatives, especially for removing minor impurities after an initial chromatographic step.[1] The key is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities have a different solubility profile.[1][4][5]
Q4: Can I use reverse-phase HPLC for purifying my polar 2-aminoquinoline derivative?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying polar and ionizable compounds like 2-aminoquinoline derivatives.[1] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile). Controlling the pH of the mobile phase with buffers is critical to ensure consistent ionization of the basic 2-aminoquinoline, which leads to sharp, symmetrical peaks.[1][8]
Troubleshooting Guides
Issue 1: Compound is Sticking to the Silica Gel Column
Your polar 2-aminoquinoline derivative is showing significant tailing or is not eluting from the silica gel column.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound adsorption on silica gel.
Detailed Steps:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonia into your mobile phase.[2] This will neutralize the acidic silanol sites on the silica, reducing the strong interaction with your basic compound.
-
Change the Stationary Phase: If a basic modifier is not effective or not desired, switch to a less acidic stationary phase.[1]
-
Alumina (Neutral or Basic): A good alternative to silica gel for basic compounds.
-
Amine-Functionalized Silica: This stationary phase has fewer acidic sites.[1]
-
-
Use Reverse-Phase Chromatography: For highly polar compounds, RP-HPLC is often the most effective method.[1]
Quantitative Data Summary: Mobile Phase Modifiers
| Modifier | Typical Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 2% | Neutralizes acidic silanol groups on silica gel.[2][8] |
| Ammonium Hydroxide | 1 - 10% in Methanol (as a stock solution) | Used in aggressive solvent systems for very polar compounds.[9] |
Issue 2: Compound Fails to Recrystallize or "Oils Out"
Your compound either remains in solution upon cooling or forms an oil instead of crystals.
Troubleshooting Workflow
Caption: Troubleshooting guide for common recrystallization problems.
Detailed Steps:
-
Induce Crystallization: If the solution is supersaturated, you can often initiate crystal growth by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Lowering Temperature: Cool the solution further using an ice bath or refrigerator.[1]
-
-
Address "Oiling Out": This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too concentrated.[1]
-
Optimize the Solvent System: If a single solvent doesn't work, try a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[5][10]
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol provides a general guideline for purifying a polar 2-aminoquinoline derivative using silica gel chromatography with triethylamine (TEA) as a modifier.
Experimental Workflow
Caption: Workflow for column chromatography with a basic modifier.
Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.3. Add 0.1-1% TEA to the mobile phase to assess its effect on peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Equilibration: Flush the packed column with several column volumes of the mobile phase containing the basic modifier. This deactivates the acidic sites on the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the column.[11]
-
Dry Loading: For compounds with poor solubility, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1][7][11]
-
-
Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Two-Solvent System
This protocol describes the purification of a solid 2-aminoquinoline derivative by recrystallization when a single solvent is not suitable.
Methodology:
-
Solvent Selection: Identify a "good" solvent that readily dissolves the compound at room temperature and a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the "good" solvent to dissolve it completely with gentle heating.
-
Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.[1]
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. Allow the crystals to air-dry or dry them in a vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 4-Bromoquinolin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromoquinolin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound consistently failing or giving low yields?
A1: Low yields or reaction failures with this compound are frequently due to catalyst deactivation. The primary cause is the substrate itself. This compound contains two nitrogen atoms—the quinoline ring nitrogen and the exocyclic amino group—both of which have lone pairs of electrons. These lone pairs can strongly coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that halt the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles.[2][3]
Q2: What is the underlying mechanism of catalyst poisoning by this compound?
A2: The deactivation is a form of catalyst poisoning where the substrate acts as a ligand. The two nitrogen atoms can act as a bidentate ligand, chelating to the palladium center. This strong binding occupies the catalyst's active sites, preventing the substrate and other reactants from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). This leads to a significant drop in catalytic activity or complete deactivation.[4]
Q3: Which types of cross-coupling reactions are most affected by this deactivation?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are all susceptible to this mode of catalyst deactivation when using substrates like this compound. The choice of reaction may influence the severity of the deactivation, but the fundamental issue of coordination remains across these methods.[5]
Q4: Are there general preventative measures I can take to avoid catalyst deactivation?
A4: Yes. The key is to select a catalytic system that is resistant to poisoning by nitrogen-containing heterocycles. This typically involves using bulky, electron-rich phosphine ligands. These ligands sterically hinder the coordination of the quinoline nitrogen to the palladium center. Additionally, using well-defined palladium precatalysts can ensure a more efficient initiation of the catalytic cycle, minimizing the opportunity for the substrate to poison the catalyst before the reaction begins.[1][2] Rigorous control of the inert atmosphere is also crucial, as oxygen can oxidize and deactivate the active Pd(0) species.[6]
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Symptom: The reaction between this compound and a boronic acid/ester stalls, with starting material remaining even after extended reaction times or at elevated temperatures.
Possible Causes & Solutions:
| Potential Cause | Why It's Happening | Recommended Solution |
| Catalyst Poisoning | The quinoline and amine nitrogens are coordinating to the palladium center, forming an inactive complex.[1] | 1. Switch to a Bulky Ligand: Employ sterically hindered, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a crowded environment around the palladium, making it difficult for the bidentate substrate to bind.[1][2] 2. Use a Palladium Precatalyst: Utilize a precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the rapid generation of the active Pd(0) species.[1] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial deactivation.[1] |
| Inappropriate Base | The base may be too weak to facilitate the transmetalation step effectively or may have poor solubility. | Screen different bases. For nitrogen-containing heterocycles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[7] |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom from residual water or solvent, especially if the boronic acid is electron-deficient.[2] | 1. Use Boronic Esters: Pinacol or MIDA esters are more stable towards hydrolysis than boronic acids.[1] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents. |
| Poor Solubility | The substrate or other reagents may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | Screen different solvent systems. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene (often with a small amount of water for Suzuki couplings) are common. Increasing the reaction temperature can also improve solubility.[2] |
Issue 2: Failure of Buchwald-Hartwig Amination
Symptom: Attempting to couple a primary or secondary amine with this compound results in no desired product.
Possible Causes & Solutions:
| Potential Cause | Why It's Happening | Recommended Solution |
| Strong Catalyst Poisoning | Both the substrate (this compound) and the product are nitrogen-containing heterocycles that can poison the catalyst. | 1. Ligand Selection is Critical: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These are specifically designed to promote the fast reductive elimination required for C-N bond formation and to resist poisoning.[3] 2. Use a Strong, Non-nucleophilic Base: Bases like NaOt-Bu or LHMDS are typically required for Buchwald-Hartwig aminations. Ensure the base is fresh and handled under inert conditions.[5] |
| Competitive Binding | The amine coupling partner can also compete with the phosphine ligand for coordination to the palladium center. | Use a ligand that has a strong affinity for palladium. The bulky biarylphosphine ligands are generally effective in this regard. |
| Side Reactions | β-hydride elimination can be a competitive pathway if the amine has β-hydrogens. | The use of bulky ligands that accelerate reductive elimination can often outcompete β-hydride elimination.[8] |
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions with bromo-amino-heterocycles, illustrating the impact of catalyst and ligand selection. While specific data for this compound is limited, these analogous systems provide a strong guide for reaction optimization.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Amino-pyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | <10 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 88 |
| 4 | XPhos-G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 6 | >95 |
Data is representative for substrates like 2-amino-5-bromopyridine and is intended for illustrative purposes.[1][9]
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Bromoquinolines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Amine | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Morpholine | NaOt-Bu (1.4) | Toluene | 100 | 35 |
| 2 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Aniline | Cs₂CO₃ (2) | Dioxane | 110 | 65 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | n-Hexylamine | LHMDS (1.5) | THF | 80 | 92 |
| 4 | XPhos-G3 (1) | - | Morpholine | NaOt-Bu (1.4) | Toluene | 100 | >98 |
Data is representative for substrates like 3-bromoquinoline and is intended for illustrative purposes.[3][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.2 equiv.)
-
XPhos-G3-Palladacycle (2 mol%)
-
K₃PO₄ (2.0 equiv., finely ground and dried)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Under a positive flow of inert gas, add the XPhos-G3-Palladacycle (2 mol%).
-
Add anhydrous 2-MeTHF via syringe (to a concentration of ~0.1 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination using a Buchwald Precatalyst
Materials:
-
This compound
-
Amine coupling partner (1.2 equiv.)
-
XPhos-G3-Palladacycle (1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 equiv.) and the XPhos-G3-Palladacycle (1-2 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and a stir bar.
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize debromination in 4-Bromoquinolin-2-amine reactions
Welcome to the technical support center for reactions involving 4-Bromoquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a specific focus on minimizing the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in this compound reactions?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 4-position of the quinoline ring is replaced by a hydrogen atom. This leads to the formation of 2-aminoquinoline as a byproduct, which reduces the yield of the desired coupled product and complicates the purification process. The formation of this byproduct is particularly prevalent in palladium-catalyzed cross-coupling reactions.
Q2: What are the primary causes of debromination in these reactions?
A2: Debromination is often promoted by factors that can generate palladium hydride (Pd-H) species in the catalytic cycle. These species can then react with the starting material or the palladium-complexed starting material to replace the bromine with hydrogen. Key contributing factors include:
-
High Reaction Temperatures: Increased temperatures can accelerate the rate of debromination.[1]
-
Choice of Base: Strong, sterically hindered bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of hydride species.[2]
-
Solvent: Protic solvents or residual water can serve as a source of protons for the debromination process.[1]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the stability of the catalytic intermediates and their propensity to undergo side reactions.
-
Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors will increase the likelihood of debromination.
Q3: How does the 2-amino group on the quinoline ring affect the likelihood of debromination?
A3: The 2-amino group is an electron-donating group, which increases the electron density of the quinoline ring system. This can make the C-Br bond more susceptible to certain reactions. Additionally, the amino group can coordinate to the palladium catalyst, potentially influencing the catalytic cycle and the rates of desired versus undesired reactions. In some cases, protecting the amino group (e.g., as a Boc-carbamate) may be a viable strategy to mitigate these effects, though this adds extra steps to the synthesis.[3][4]
Troubleshooting Guides
This section provides specific guidance for minimizing debromination in common cross-coupling reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling
Issue: Significant formation of 2-aminoquinoline (debrominated byproduct) is observed alongside the desired C-C coupled product.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Lower the reaction temperature in 10-20 °C increments. Monitor the reaction progress, as the reaction time may need to be extended. | Lower temperatures generally disfavor the debromination pathway, which often has a higher activation energy than the desired coupling reaction.[1] |
| Strong or Inappropriate Base | Switch from strong bases like NaOtBu or K-OtBu to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). | Milder bases are less likely to generate the palladium hydride species responsible for hydrodehalogenation.[2] |
| Ligand Choice | Screen bulky, electron-rich phosphine ligands. Good starting points include SPhos, XPhos, or RuPhos. | These ligands can promote the desired reductive elimination step of the catalytic cycle over the pathways leading to debromination. They also help to stabilize the palladium catalyst. |
| Solvent System | Ensure the use of anhydrous, degassed solvents. If an aqueous base is used, minimize the amount of water. Consider switching to an aprotic solvent system if feasible. | Reducing the presence of protic sources can limit the availability of hydrogen for the debromination reaction.[1] |
Troubleshooting Buchwald-Hartwig Amination
Issue: The formation of 2-aminoquinoline is competing with the desired C-N bond formation.
| Potential Cause | Recommended Solution | Rationale |
| Base Selection | If using a strong alkoxide base (e.g., NaOtBu), consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if the amine coupling partner is sufficiently nucleophilic. | Strong alkoxide bases are a known source for the generation of Pd-H species that lead to hydrodehalogenation.[2][5] |
| Ligand Effects | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands have been shown to be effective in promoting C-N reductive elimination and can suppress side reactions like β-hydride elimination and hydrodehalogenation. |
| Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with temperatures around 80-100 °C and adjust as needed. | As with Suzuki coupling, lower temperatures can help to improve the selectivity for the desired amination product over debromination.[1] |
| Catalyst Precursor | Use a well-defined palladium precatalyst (e.g., a palladacycle) to ensure the efficient generation of the active Pd(0) species. | Inconsistent generation of the active catalyst can lead to the formation of palladium black and other species that may promote side reactions. |
Data Presentation: Reaction Conditions for Analogous Systems
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is often a good starting point. |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich monophosphine ligands are generally preferred. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A milder inorganic base is recommended to suppress debromination. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v) | Ensure solvents are thoroughly degassed. |
| Temperature | 80 - 100 °C | Start at the lower end of this range and increase if the reaction is too slow. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a palladacycle precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) | Precatalysts can offer more consistent results. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | The choice of ligand is critical and may need to be optimized for the specific amine. |
| Base | NaOtBu (1.2 - 1.5 equiv.) or Cs₂CO₃ (1.5 - 2.0 equiv.) | While NaOtBu is common, Cs₂CO₃ is a milder alternative if debromination is severe. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic, non-polar solvents are generally preferred. |
| Temperature | 100 - 110 °C | Higher temperatures are often required for C-N coupling. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, designed as a starting point for optimization to minimize debromination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Substrate Addition: Add the this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting and minimizing debromination in cross-coupling reactions.
Key Factors Influencing Debromination
Caption: A diagram illustrating the key experimental factors that can promote the undesired debromination side reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Mass Spectrometry for 4-Bromoquinolin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization and quantification of 4-Bromoquinolin-2-amine and its reaction products. The information herein is intended to support research, quality control, and drug development activities by offering detailed experimental protocols and comparative performance data.
Introduction to Analytical Techniques for Quinolines
The analysis of quinoline derivatives is crucial in pharmaceutical development due to their broad range of biological activities. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and quantification of these compounds. Its high sensitivity and selectivity make it ideal for analyzing complex reaction mixtures and biological samples.[1][2][3] Other valuable techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] The choice of method depends on the specific analytical need, such as purity assessment, structural elucidation, or quantitative analysis.[1]
Mass Spectrometry Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
Expected Fragmentation Pattern
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment | Interpretation |
| 223, 225 | [C₉H₇⁷⁹BrN₂]⁺•, [C₉H₇⁸¹BrN₂]⁺• | Molecular Ion (M⁺•). The M and M+2 peaks in an approximate 1:1 ratio are characteristic of a compound containing one bromine atom.[5] |
| 144 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
| 117 | [C₈H₅N]⁺ | Further fragmentation, possibly loss of HCN from the quinoline fragment.[5] |
Comparison of Analytical Techniques
The selection of an analytical technique for this compound and its reaction products depends on the specific goals of the analysis. Mass spectrometry offers unparalleled sensitivity and structural information, while HPLC is a robust method for purity determination and quantification. NMR provides detailed structural elucidation.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of parent and fragment ions.[2] | High sensitivity and selectivity, suitable for complex matrices, provides structural information.[1][2] | Higher initial instrument cost, matrix effects can influence quantification.[4] | Quantification in biological samples, impurity identification.[9][10] |
| HPLC-UV | Separation by liquid chromatography with detection by UV absorbance.[1] | Robust and reproducible, widely available, excellent for purity assessment and quantification of the main component.[1] | Lower sensitivity than MS, co-eluting impurities may not be detected, limited structural information. | Routine quality control, purity determination.[1] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis.[4] | High separation efficiency for volatile and thermally stable compounds.[4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar compounds like amines.[4][11] | Analysis of volatile impurities or reaction byproducts. |
| NMR Spectroscopy | Based on the magnetic properties of atomic nuclei.[4] | Provides detailed structural information for unambiguous identification, can be used for quantitative analysis (qNMR).[1][4] | Lower sensitivity compared to MS and HPLC, complex spectra can be difficult to interpret for mixtures.[4] | Structural elucidation of new compounds and reference standards. |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification
This proposed method is based on established protocols for similar aromatic amines and quinoline derivatives and should be optimized and validated for the specific instrumentation and matrix.[12]
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or dimethyl sulfoxide (DMSO).[12]
-
Working Standards: Perform serial dilutions of the stock solution with methanol or acetonitrile to create a series of working standards for the calibration curve.[12]
-
Sample Dilution: Dilute unknown samples to ensure the concentration falls within the linear range of the calibration curve.[12]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[1]
-
-
Gradient: 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions would need to be determined by initial infusion experiments.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
HPLC-UV Method for Purity Assessment
This method is suitable for determining the purity of synthesized this compound.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.[1]
Chromatographic Conditions:
-
Same as the LC-MS/MS method.
-
Detection: UV at 254 nm[1]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lcms.cz [lcms.cz]
- 10. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bre.com [bre.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of 4-Aryl-Quinolin-2-Amine Derivatives: A Guide for Researchers
A deep dive into the structural and biological properties of 4-aryl-quinolin-2-amine derivatives reveals a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a comparative analysis of their X-ray crystal structures and biological activities, supported by experimental data and detailed protocols to aid researchers and drug development professionals.
The quinoline scaffold is a well-established pharmacophore in drug discovery, and the introduction of an aryl group at the 4-position and an amine at the 2-position gives rise to a class of compounds with diverse and potent biological activities. This guide focuses on the critical aspects of their chemical synthesis, three-dimensional structure, and in vitro efficacy, offering a comparative perspective to inform future research and development.
Structural Insights from X-ray Crystallography
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its interaction with biological targets. Here, we compare the crystallographic data of two representative 4-aryl-quinolin-2-amine derivatives to illustrate key structural features.
Table 1: Comparative Crystallographic Data of 4-Aryl-Quinolin-2-Amine Derivatives
| Parameter | N-(4-Chlorophenyl)quinolin-2-amine | 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine |
| Chemical Formula | C₁₅H₁₁ClN₂ | C₁₇H₁₅ClN₂ |
| Molecular Weight | 254.71 | 282.76 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.9565 (4) | 15.1445 (13) |
| b (Å) | 7.9936 (6) | 11.4337 (10) |
| c (Å) | 25.0603 (18) | 8.4764 (7) |
| β (°) | 92.744 (1) | 92.344 (4) |
| Volume (ų) | 1191.85 (15) | 1466.5 (2) |
| Dihedral Angle* | 18.85 (9)° | 50.18 (6)° |
*Dihedral angle between the quinoline and the 4-aryl ring.
A key structural feature highlighted in Table 1 is the dihedral angle between the quinoline ring system and the appended aryl group. In N-(4-Chlorophenyl)quinolin-2-amine, this angle is relatively small at 18.85°, indicating a more planar conformation. In contrast, 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine exhibits a significantly larger twist of 50.18°. This variation in planarity can have a profound impact on the molecule's ability to fit into the binding pocket of a biological target, thereby influencing its activity.
Biological Activity: A Comparative Look at Anticancer Efficacy
The anticancer potential of 4-aryl-quinolin-2-amine derivatives has been a subject of considerable research. The following table summarizes the cytotoxic activity (IC₅₀ values) of a selection of these compounds against various human cancer cell lines, providing a basis for a comparative assessment of their potency.
Table 2: In Vitro Cytotoxicity of 4-Aryl-Quinolin-2-Amine and Related Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Series 1: 4-Anilino-2-phenylquinoline Derivatives | ||
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-small cell lung cancer) | 0.94 |
| MDA-MB-231/ATCC (Breast cancer) | 0.04 | |
| SF-295 (CNS cancer) | <0.01 | |
| Series 2: 4-Anilinofuro[2,3-b]quinoline Derivatives | ||
| 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | UO-31 (Renal cancer) | 0.03 |
| UACC-257 (Melanoma) | <0.01 | |
| UACC-62 (Melanoma) | <0.01 | |
| Series 3: 2-Aryl-4-aminoquinazolines (Bioisosteres) | ||
| Quinazolineamine compound 4a | KB (Human epidermoid carcinoma) | 6.5 (µg/mL) |
The data presented in Table 2 demonstrates the potent anticancer activity of this class of compounds, with some derivatives exhibiting IC₅₀ values in the nanomolar range. The variations in activity across different cell lines and with different substitution patterns on the quinoline and aryl rings highlight the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of these molecules.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the synthesis and characterization of these compounds are crucial.
General Synthesis of 4-Aryl-Quinolin-2-Amine Derivatives
A common synthetic route to 4-aryl-quinolin-2-amines involves the reaction of a substituted 2-chloroquinoline with an appropriate aniline derivative.
Caption: General reaction scheme for the synthesis of 4-aryl-quinolin-2-amine derivatives.
Detailed Protocol for the Synthesis of N-(4-Chlorophenyl)quinolin-2-amine:
-
To a solution of 4-chloroaniline (0.78 g, 0.006 mol) in ethanol (10 ml), 2-chloroquinoline (1.0 g, 0.006 mol) is added.
-
The reaction mixture is refluxed for 7 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting residue is dissolved in water and extracted with diethyl ether (3 x 10 ml).
-
The combined ether extracts are washed with water (3 x 10 ml) and dried over anhydrous sodium sulfate.
-
Evaporation of the solvent yields the crude product.
-
Crystallization from ethanol affords colorless prisms of N-(4-Chlorophenyl)quinolin-2-amine.
X-ray Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Caption: Workflow for X-ray crystallographic analysis.
Data Collection and Refinement for N-(4-Chlorophenyl)quinolin-2-amine:
-
Diffractometer: Bruker SMART APEX CCD
-
Radiation: Mo Kα (λ = 0.71073 Å)
-
Temperature: 100 K
-
Data Collection Software: APEX2
-
Structure Solution: SHELXS97 (Direct Methods)
-
Structure Refinement: SHELXL97
Conclusion and Future Directions
The comparative analysis of 4-aryl-quinolin-2-amine derivatives underscores their promise as a versatile scaffold for the development of novel therapeutic agents. The presented crystallographic data reveals that subtle changes in substitution can lead to significant conformational differences, which in turn can influence biological activity. The potent in vitro anticancer activity demonstrated by several derivatives warrants further investigation, including in vivo efficacy studies and elucidation of their precise mechanisms of action. Future research should focus on the synthesis and evaluation of a broader range of analogues to establish a more comprehensive structure-activity relationship, paving the way for the rational design of next-generation 4-aryl-quinolin-2-amine-based drugs.
Reactivity Face-Off: 4-Bromoquinolin-2-amine vs. 4-Chloroquinolin-2-amine in Cross-Coupling Reactions
For Immediate Release
In the landscape of pharmaceutical research and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the quinoline nucleus is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of substituents at various positions on the quinoline ring, often accomplished through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. This guide provides a detailed comparison of the reactivity of two key building blocks, 4-bromoquinolin-2-amine and 4-chloroquinolin-2-amine, in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary
This guide presents a comparative analysis of the reactivity of this compound and 4-chloroquinolin-2-amine. Based on established principles of organic chemistry, the carbon-bromine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. Consequently, This compound is inherently more reactive than 4-chloroquinolin-2-amine in palladium-catalyzed cross-coupling reactions.
This difference in reactivity necessitates the use of more specialized and highly active catalyst systems for the chloro-analogue to achieve comparable yields and reaction times to the bromo-derivative. While 4-chloroquinolin-2-amine offers advantages in terms of cost and availability, the milder reaction conditions and broader catalyst compatibility associated with this compound often make it the substrate of choice for rapid library synthesis and late-stage functionalization.
Reactivity Overview in Palladium-Catalyzed Cross-Coupling
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker C-Br bond in this compound allows for a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle compared to the stronger C-Cl bond in 4-chloroquinolin-2-amine.
The electron-donating amino group at the 2-position can influence the electron density of the quinoline ring system, potentially modulating the reactivity of the C4-halogen bond. However, the fundamental difference in the C-X bond strength remains the dominant factor in their relative reactivity.
Comparative Data in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these specific substrates are not extensively documented, the following tables summarize the expected performance based on data from analogous haloquinoline systems and the general principles of cross-coupling reactions. The yields are representative and can vary depending on the specific coupling partners and optimization of reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.
| Feature | This compound | 4-Chloroquinolin-2-amine |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Representative Yield | 85-95% | 70-85% (with optimized catalyst) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.
| Feature | This compound | 4-Chloroquinolin-2-amine |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | Pd₂(dba)₃/BrettPhos, G3-XPhos |
| Typical Base | NaOtBu, K₃PO₄ | LHMDS, K₂CO₃ |
| Reaction Temperature | 90-110 °C | 110-130 °C |
| Representative Yield | 80-90% | 65-80% (with optimized catalyst) |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and 4-chloroquinolin-2-amine.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-phenylquinolin-2-amine.
Suzuki-Miyaura Coupling of 4-Chloroquinolin-2-amine with Phenylboronic Acid
Materials:
-
4-Chloroquinolin-2-amine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 0.025 equiv)
-
XPhos (0.1 mmol, 0.1 equiv)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to a Schlenk flask.
-
Remove the flask from the glovebox and add 4-chloroquinolin-2-amine, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)
-
BINAP (0.06 mmol, 0.06 equiv)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk flask.
-
Remove the flask from the glovebox and add this compound.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene followed by aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Chloroquinolin-2-amine with Aniline
Materials:
-
4-Chloroquinolin-2-amine (1.0 mmol, 1.0 equiv)
-
Aniline (1.5 mmol, 1.5 equiv)
-
G3-XPhos precatalyst (0.03 mmol, 0.03 equiv)
-
LHMDS (1.0 M in THF, 1.5 mL, 1.5 equiv)
-
Dioxane (5 mL)
Procedure:
-
To a Schlenk flask, add 4-chloroquinolin-2-amine and the G3-XPhos precatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane and aniline via syringe.
-
Add LHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
Caption: General workflow for the Suzuki-Miyaura coupling of 4-haloquinolin-2-amines.
Caption: General workflow for the Buchwald-Hartwig amination of 4-haloquinolin-2-amines.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 4-chloroquinolin-2-amine as a starting material in drug discovery and development programs will depend on a balance of factors including cost, availability, and the desired reactivity profile. This compound offers the advantage of higher reactivity, allowing for milder reaction conditions and a broader range of compatible catalysts. In contrast, 4-chloroquinolin-2-amine, while more challenging to activate, may be a more cost-effective option for large-scale synthesis, provided that an efficient and robust catalytic system is developed. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic targets.
Comparative study of Suzuki coupling with different bromoquinoline isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the quinoline scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The ability to functionalize the quinoline core at various positions through Suzuki coupling of bromoquinoline isomers opens up vast possibilities for creating diverse molecular libraries and optimizing lead compounds.
This guide provides a comparative analysis of the Suzuki coupling reaction with different bromoquinoline isomers. By examining experimental data, we aim to offer insights into the reactivity of these isomers and provide practical guidance for reaction optimization.
Performance Comparison of Bromoquinoline Isomers
Suzuki Coupling with Phenylboronic Acid
The coupling of bromoquinolines with the parent phenylboronic acid is a benchmark reaction for assessing reactivity. The data below showcases typical yields achieved for different isomers under various conditions.
| Bromoquinoline Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12 | High |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High[1] |
| 4-Bromoquinoline | - | - | - | - | - | Data not readily available |
| 5-Bromoquinoline | - | - | - | - | - | Data not readily available |
| 6-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~85-95 (analogous substrates) |
| 7-Bromoquinoline | - | - | - | - | - | Data not readily available |
| 8-Bromoquinoline | - | - | - | - | - | Data not readily available |
Suzuki Coupling with Various Arylboronic Acids
The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl moieties. The following table provides a broader overview of the reactivity of different bromoquinoline isomers with various boronic acids.
| Bromoquinoline Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65[1] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2 mol%) | DBU | THF/H₂O | 110 | 0.17 | 82[2] | |
| Various arylboronic acids | Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96[1] | |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | Good to Excellent |
| 8-Bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 89 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Suzuki coupling of 2-bromoquinoline and 3-bromoquinoline. These can be adapted for other isomers and coupling partners with appropriate optimization.
General Procedure for Suzuki Coupling of 2-Bromoquinoline
This protocol is a standard method for the synthesis of 2-phenylquinoline.[3]
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), degassed (6 mL)
-
Water, degassed (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.
-
Add sodium carbonate to the solution.
-
Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylquinoline.
General Procedure for Suzuki Coupling of 3-Bromoquinoline
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[1]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.
Visualizing the Process: Diagrams
To further clarify the Suzuki coupling reaction, the following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of bromoquinoline isomers is a powerful and versatile method for the synthesis of a diverse range of substituted quinolines. The reactivity of a given isomer is dependent on the position of the bromine atom, which influences both electronic and steric effects. While a comprehensive, direct comparative study is lacking, the available data suggests that high yields can be achieved for various isomers by carefully selecting the catalyst, ligand, base, and solvent system. The protocols and data presented in this guide serve as a valuable starting point for researchers and professionals in drug discovery and development, enabling the efficient synthesis of novel quinoline-based compounds for further investigation.
References
A Comparative Guide to In-Vitro Kinase Assay Protocols for 4-Substituted-2-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the promising scaffolds, 4-substituted-2-aminoquinolines have emerged as a versatile class of compounds demonstrating inhibitory activity against a range of kinases implicated in tumorigenesis and other diseases. The accurate assessment of their inhibitory potential is paramount and relies on robust in-vitro kinase assays.
This guide provides an objective comparison of common in-vitro kinase assay methodologies for evaluating 4-substituted-2-aminoquinolines. We present detailed experimental protocols for key assay formats, comparative data for representative kinase inhibitors, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in selecting the most appropriate assay for their screening and profiling needs.
Comparative Efficacy of Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for various established kinase inhibitors against key cancer-related kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src kinase. While specific data for a comprehensive panel of 4-substituted-2-aminoquinolines is not available in a comparative format across multiple assay platforms, these tables provide a baseline for the expected potency of kinase inhibitors, including those with quinoline scaffolds.[1][2] It is important to note that IC50 values are highly dependent on assay conditions, such as ATP concentration.[3]
Table 1: Comparative IC50 Values of EGFR Inhibitors [4][5][6][7]
| Inhibitor | EGFR WT IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Cancer Cell Line (Cell Type) | IC50 (nM) |
| Gefitinib | 3 | >1000 | PC-9 (Lung) | 7 |
| Erlotinib | 2 | >2000 | H3255 (Lung) | 12 |
| Lapatinib | 10.2 | >4000 | A431 (Skin) | 2620 |
| Osimertinib | 12 | 1 | H1975 (Lung) | 5 |
Table 2: Comparative IC50 Values of VEGFR2 Inhibitors [3][8][9]
| Inhibitor | VEGFR2 IC50 (nM) | Other Notable Kinase Targets (IC50) | Cancer Cell Line (Cell Type) | IC50 (µM) |
| Sorafenib | 90 | Raf-1 (6 nM), B-Raf (22 nM), PDGFR-β (57 nM) | HepG2 (Liver) | - |
| Sunitinib | 80 | PDGFRβ (2 nM), c-Kit | - | - |
| Apatinib | 1 | c-Kit (429 nM), c-Src (530 nM), Ret (13 nM) | - | - |
| Cabozantinib | 0.035 | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM) | - | - |
| Rivoceranib | 16 | VEGFR1, VEGFR3, RET, PDGFRβ, KIT | - | - |
Table 3: Comparative IC50 Values of Src Family Kinase (SFK) Inhibitors [10][11][12]
| Inhibitor | Src IC50 (nM) | Other Notable Kinase Targets (IC50) | Cancer Cell Line (Cell Type) | IC50 (nM) |
| Dasatinib | <1 | BCR-ABL (<1 nM), c-KIT (4 nM) | K562 (Leukemia) | <1 |
| Saracatinib (AZD0530) | 2.7 | Yes (4 nM), Lck (<4 nM), Abl (30 nM) | - | - |
| Bosutinib | 1.2 | Abl (1 nM) | - | - |
| PP2 | 5 | Lck (4 nM), Fyn (5 nM) | - | - |
Key Signaling Pathways
4-substituted-2-aminoquinolines and other kinase inhibitors often target critical nodes in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting experimental data.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
Experimental Protocols
The choice of in-vitro kinase assay technology is critical and depends on factors such as throughput requirements, cost, and the specific scientific question being addressed. Radiometric assays are considered the "gold standard" due to their direct measurement of phosphorylation.[13] However, non-radiometric methods, such as luminescence-based (e.g., ADP-Glo™) and fluorescence-based (e.g., LanthaScreen™ TR-FRET) assays, offer advantages in terms of safety, ease of use, and high-throughput capabilities.[14][15]
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like a 4-substituted-2-aminoquinoline.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16][17]
Materials:
-
Kinase of interest (e.g., Src, EGFR, VEGFR2)
-
Substrate (specific peptide or protein for the kinase)
-
ATP
-
4-substituted-2-aminoquinoline test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 4-substituted-2-aminoquinoline in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Thaw and prepare the kinase, substrate, and ATP to their final desired concentrations in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or vehicle (for control wells).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]
-
Incubate at room temperature for 40 minutes.[18]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]
-
Incubate at room temperature for 30 minutes.[18]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (LanthaScreen™)
This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competitive inhibitor.[15][19]
Materials:
-
Kinase of interest (tagged, e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen™ Kinase Tracer (ATP-competitive)
-
4-substituted-2-aminoquinoline test compounds
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the 4-substituted-2-aminoquinoline in 100% DMSO, followed by a dilution in TR-FRET Dilution Buffer.
-
Prepare a solution containing the kinase and the Eu-anti-Tag antibody in TR-FRET Dilution Buffer.
-
Prepare a solution of the Kinase Tracer in TR-FRET Dilution Buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
The final volume in each well will be 15 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader, with excitation typically around 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Calculate the percentage of inhibition based on the decrease in the TR-FRET signal in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Radiometric Kinase Assay (³³P-ATP Filter Binding)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[13]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
4-substituted-2-aminoquinoline test compounds
-
Kinase Reaction Buffer
-
Stop Solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the 4-substituted-2-aminoquinoline in the appropriate buffer.
-
Prepare a master mix containing the kinase and substrate in Kinase Reaction Buffer.
-
Prepare an ATP mixture containing both non-radiolabeled ATP and [γ-³³P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the test compound and the kinase/substrate master mix.
-
Initiate the reaction by adding the [γ-³³P]ATP mixture.
-
Incubate at 30°C for a predetermined time (e.g., 20-60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding the Stop Solution.
-
Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the amount of incorporated ³³P for each reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The selection of an appropriate in-vitro kinase assay is a critical decision in the drug discovery pipeline for 4-substituted-2-aminoquinolines. While radiometric assays provide a direct and highly sensitive measure of kinase activity, luminescence and TR-FRET-based assays offer practical advantages for high-throughput screening. Researchers should consider the specific needs of their project, including throughput, cost, and the desired level of mechanistic detail, when choosing an assay platform. The protocols and comparative data provided in this guide serve as a valuable resource for the characterization of this important class of kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
The Evolving Landscape of 4-Aminoquinolines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 4-aminoquinoline scaffold remains a cornerstone in the quest for novel therapeutics. From its celebrated history in the fight against malaria to its emerging potential in oncology and bacteriology, the versatility of this chemical motif continues to inspire medicinal chemistry campaigns. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline analogs, supported by experimental data and detailed protocols, to aid in the rational design of next-generation agents.
The enduring legacy of chloroquine and amodiaquine has cemented the 4-aminoquinoline core as a privileged scaffold in drug discovery.[1] Extensive research has elucidated the key structural features governing the antimalarial activity of these compounds, while more recent investigations have unveiled their potential against other formidable diseases. This guide synthesizes findings from numerous studies to present a clear comparison of how modifications to the 4-aminoquinoline structure impact its biological activity across different therapeutic areas.
Antimalarial Activity: A Deep Dive into SAR
The primary mechanism of antimalarial 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[1][2] This process, crucial for detoxifying the heme byproduct of hemoglobin digestion, is disrupted by the accumulation of protonated 4-aminoquinolines in the acidic environment of the vacuole. The key SAR insights are summarized below.
Key Structural Modifications and Their Impact on Antimalarial Potency:
| Structural Modification | General Effect on Activity | Key Findings |
| 7-Position of the Quinoline Ring | Crucial for activity; electron-withdrawing groups are generally favored. | 7-chloro substitution, as seen in chloroquine, is optimal for potent antimalarial activity.[3] Replacement with other halogens like bromo or iodo can maintain or slightly decrease activity, while electron-donating groups like methoxy often lead to a significant loss of potency.[4] |
| 4-Amino Side Chain | Length and basicity of the side chain are critical for activity and overcoming resistance. | Shorter or longer flexible diaminoalkane side chains compared to chloroquine's isopentyl chain can enhance activity against chloroquine-resistant strains.[4] The presence of a terminal basic amine is essential for accumulation in the parasite's acidic food vacuole.[3] |
| Hybrid Molecules | Can lead to dual-action compounds and overcome resistance mechanisms. | Hybridization of the 4-aminoquinoline scaffold with other pharmacophores, such as triazoles or isatin, has yielded compounds with potent activity against both drug-sensitive and drug-resistant P. falciparum strains.[5] |
Comparative Antimalarial and Cytotoxicity Data
The following table summarizes the in vitro activity of selected 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, along with their cytotoxicity against mammalian cell lines.
| Compound | Quinoline Substitution | Side Chain Modification | IC50 (nM) vs. P. falciparum (CQ-S) | IC50 (nM) vs. P. falciparum (CQ-R) | Cytotoxicity (CC50 in µM) |
| Chloroquine | 7-Cl | N,N-diethyl-1,4-pentanediamine | 10-20 | 200-500 | >50 |
| Amodiaquine | 7-Cl, 3'-OH, 4'-NH | 4-((7-chloroquinolin-4-yl)amino)-2-(diethylaminomethyl)phenol | 5-15 | 30-100 | 1-10 |
| Compound 3e[6] | 7-Cl | N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine | ~5 | 1.0 | >20 |
| Biaryl Analog[7] | 7-Ph-O-Ph | Varied basic amine side chains | <50 | <50 | 3-15 (HepG2) |
Expanding the Therapeutic Reach: Anticancer and Antibacterial Activities
Recent studies have highlighted the potential of 4-aminoquinoline analogs beyond malaria. Their ability to accumulate in acidic cellular compartments like lysosomes makes them interesting candidates for cancer therapy, where they can disrupt autophagy, a process often hijacked by cancer cells for survival.[8] Furthermore, modifications to the 4-aminoquinoline scaffold have yielded compounds with promising antibacterial activity.
Comparative Anticancer and Antibacterial Data
| Compound Type | Target | Activity Metric | Value |
| 4-Substituted anilino quinolines[9] | A549 (Lung Cancer) | IC50 | 0.96 µM |
| 4-Piperazinylquinoline-isatin hybrids | Breast Cancer Cell Lines | IC50 | Micromolar range[10] |
| 4-Aminoquinoline-hydrazone derivative (HD6)[7] | Bacillus subtilis | MIC | 8 µg/mL |
| 4-Aminoquinoline-hydrazone derivative (HD6)[7] | Staphylococcus aureus | MIC | 15.6 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the evaluation of 4-aminoquinoline analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay Plate Preparation: In a 96-well plate, 180 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well, followed by 20 µL of the diluted compounds.
-
Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well and incubated in the dark for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
The MTT assay assesses the metabolic activity of cells and is a common method to determine the cytotoxicity of compounds.[1]
-
Cell Culture: Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plate is incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Hemozoin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[11]
-
Reaction Mixture: In a 96-well plate, a solution of hematin in NaOH is mixed with a sodium acetate buffer and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by the addition of glacial acetic acid.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for β-hematin formation.
-
Washing: The plate is centrifuged, the supernatant is removed, and the pellet is washed with DMSO to remove unreacted hematin.
-
Quantification: The β-hematin pellet is dissolved in NaOH, and the absorbance is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to a negative control (no compound), and the IC50 value is determined.
In Vivo Antimalarial Activity (Peter's 4-Day Suppressive Test)
This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a rodent model.[12]
-
Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: The test compounds are administered orally or subcutaneously to groups of infected mice for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.
-
Data Analysis: The average percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group.
Visualizing the SAR Landscape
To better understand the complex relationships in 4-aminoquinoline SAR, the following diagrams illustrate key concepts and workflows.
A general workflow for structure-activity relationship (SAR) studies.
Mechanism of antimalarial action of 4-aminoquinolines.
Conclusion
The 4-aminoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview to aid researchers in this endeavor, highlighting the key structural determinants of activity against malaria, cancer, and bacteria. The provided experimental protocols and visualizations serve as a practical resource for the design and execution of future SAR studies, ultimately paving the way for the development of novel and effective 4-aminoquinoline-based drugs.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The antibacterial activity of new derivatives of 4-aminoquinoline and 4-aminoquinaldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.uii.ac.id [journal.uii.ac.id]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Purity Analysis of Synthesized Compounds: A Comparison of Analytical HPLC and its Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable and reproducible research. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2] However, a variety of alternative and complementary techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of analytical HPLC with other key methods for purity analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The choice of an analytical method for purity assessment is dictated by the specific requirements of the analysis, including the properties of the compound, the nature of the expected impurities, and the desired level of analytical detail.[1][3] While reversed-phase HPLC is a robust method for determining overall purity and identifying process-related impurities, orthogonal methods are often necessary for a comprehensive purity profile.[1][4]
Comparative Analysis of Key Performance Metrics
The following table summarizes the key performance metrics for analytical HPLC and its common alternatives in the context of purity analysis for synthesized compounds.
| Method | Principle | Primary Use in Purity Analysis | Advantages | Limitations |
| Analytical HPLC (UV-Vis Detection) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitation of the main compound and detection of non-volatile process-related impurities and degradation products.[5] | High resolution, sensitivity, and reproducibility; versatile for a wide range of compounds.[1][2][6] | May not detect impurities without a UV chromophore; potential for co-elution of impurities.[4] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but utilizes smaller particle sizes (<2 µm) and higher pressures.[7] | Faster and higher-resolution purity analysis compared to conventional HPLC.[8] | Increased speed, resolution, and sensitivity; reduced solvent consumption.[7][9] | Higher system backpressure; may require method redevelopment from HPLC.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass detection capabilities of MS.[10] | Identification and quantification of impurities, even those without a UV chromophore; provides molecular weight information.[11][12] | High sensitivity and selectivity; provides structural information about impurities.[11][12] | Higher cost and complexity; potential for ion suppression or enhancement effects.[13] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without the need for a specific reference standard of the impurity.[1] | A primary analytical method, non-destructive, and provides structural information.[1][4] | Lower sensitivity compared to HPLC; requires a certified internal standard.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | Analysis of volatile and semi-volatile impurities.[5] | High sensitivity and selectivity for volatile compounds; provides structural information.[3] | Not suitable for non-volatile or thermally labile compounds without derivatization.[3][5] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific compound of interest.
Analytical HPLC for General Purity Assessment
This method is suitable for the quantification of a synthesized compound and the detection of most non-volatile process-related impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient: A typical gradient could be 10% to 90% B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm or another appropriate wavelength based on the analyte's absorbance.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
UPLC-MS for Enhanced Purity Analysis and Impurity Identification
This method offers faster analysis times and provides mass information for impurity identification.
-
Instrumentation: UPLC system coupled to a mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Gradient: 5% to 95% B over 5 minutes.[15]
-
Flow Rate: 0.5 mL/min.[15]
-
Column Temperature: 40 °C.[15]
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: Scan a range appropriate for the expected compound and impurities (e.g., 100-1000 m/z).
-
-
Sample Preparation: Prepare the sample as described for HPLC, but at a lower concentration (e.g., 0.1 mg/mL) and in a solvent compatible with MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measure of the purity of a compound against a certified internal standard.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, and the known purity and weight of the internal standard.
Visualizing the Workflow for Purity Method Selection
The selection of an appropriate purity analysis method is a critical decision in the workflow of compound synthesis and characterization. The following diagram illustrates a logical process for choosing the most suitable technique.
Caption: A logical workflow for selecting the appropriate purity analysis method.
HPLC Method Development Workflow
Developing a robust HPLC method is crucial for accurate and reproducible purity analysis. The following diagram outlines the key stages in this process.
Caption: A systematic workflow for developing a robust HPLC method for purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. rjptonline.org [rjptonline.org]
- 10. chemyx.com [chemyx.com]
- 11. benchchem.com [benchchem.com]
- 12. rajithperera.com [rajithperera.com]
- 13. pure-synth.com [pure-synth.com]
- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming the structure of novel kinase inhibitors derived from 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel kinase inhibitors synthesized from a 4-Bromoquinolin-2-amine scaffold. The performance of these compounds is evaluated against established kinase inhibitors, supported by experimental data from in vitro assays. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to Quinoline-Based Kinase Inhibitors
Quinoline and its derivatives are prominent scaffolds in medicinal chemistry, demonstrating significant potential in the development of kinase inhibitors for cancer therapy.[1] Several FDA-approved drugs containing the quinoline or quinazoline core are currently used in clinical settings, highlighting their therapeutic relevance.[1][2] These compounds often target key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] The 4-aminoquinoline core, in particular, has been the subject of extensive research, leading to the development of potent inhibitors for various kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2).[5][6]
The strategic derivatization of the this compound scaffold allows for the exploration of chemical space to optimize interactions with the ATP-binding site of target kinases. The bromine atom at the 4-position serves as a versatile handle for introducing various aryl and heteroaryl moieties through cross-coupling reactions, while the 2-amine group can be modified to enhance binding affinity and selectivity.
Structure of Novel this compound Derivatives
The novel compounds in this guide are based on the substitution patterns observed in potent quinoline-based inhibitors. The core structure is this compound, with modifications at the 2-amino position and substitution of the bromine at the 4-position.
| Compound ID | R1 (at 2-amine) | R2 (at 4-position) |
| NKI-1 | H | Phenyl |
| NKI-2 | Methyl | 4-Fluorophenyl |
| NKI-3 | Ethyl | 4-Methoxyphenyl |
| NKI-4 | H | Pyridin-4-yl |
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory activity of the novel kinase inhibitors (NKI) was evaluated against a panel of kinases and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using luminescence-based kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| NKI-1 | EGFR | To be determined |
| NKI-2 | EGFR | To be determined |
| NKI-3 | EGFR | To be determined |
| NKI-4 | RIPK2 | To be determined |
| Gefitinib | EGFR | 21.17 µM (A549 cells)[3] |
| Lapatinib | EGFR | 14.09 µM (A549 cells)[3] |
| Compound 14 (4-aminoquinoline derivative) | RIPK2 | 5.1 ± 1.6[6] |
| Ponatinib | RIPK2 | 8.2 ± 2.9[6] |
Note: The IC50 values for the established inhibitors are provided as reference points from existing literature. Variations in experimental conditions can influence these values.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[7]
-
Materials:
-
Kinase of interest (e.g., EGFR, RIPK2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (novel and reference inhibitors)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO and create a serial dilution.[7]
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
2. Cell Proliferation Assay
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., A549, H1975)
-
Cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours.[8]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[8]
-
3. Western Blotting
This technique is used to detect changes in protein phosphorylation, indicating the inhibition of a specific signaling pathway.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the general experimental workflow are provided below.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Development.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromoquinolin-2-amine: A Guide for Laboratory Professionals
For immediate reference, 4-Bromoquinolin-2-amine should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides essential procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
As a brominated heterocyclic amine, this compound presents potential health and environmental hazards. Adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals to mitigate risks and maintain a safe laboratory environment. The recommended disposal method involves collection, appropriate labeling, and transfer to a licensed professional waste disposal service.[1]
Hazard Profile and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment (PPE). The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Data sourced from Angene Chemical Safety Data Sheet.[1] |
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
1. Waste Segregation:
-
Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated, acidic, or other reactive waste streams to prevent potentially hazardous chemical reactions.
2. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated halogenated organic solid waste container. Avoid generating dust.
-
Liquid Waste: If this compound is in a solution, collect it in a designated halogenated organic liquid waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with this compound must also be disposed of as halogenated organic waste.
3. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Do not attempt to transport the waste yourself.
Experimental Workflow: Decontamination of Glassware
Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual this compound.
-
Collect Rinsate: The initial solvent rinse must be collected and disposed of as halogenated organic liquid waste.
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can be washed with soap and water according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Safe Handling and Disposal of 4-Bromoquinolin-2-amine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromoquinolin-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a precautionary approach based on the known hazards of analogous brominated heterocyclic and aromatic amine compounds. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment
Based on data from similar chemical structures, this compound should be handled as a hazardous substance.[1] Potential hazards include:
-
Acute Toxicity : Harmful if swallowed or in contact with skin.[2][3][4]
-
Respiratory Irritation : May cause respiratory tract irritation upon inhalation of dust or vapors.[2][4]
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The minimum required PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against chemical splashes, dust, and airborne particles.[6][7] |
| Face Shield | To be worn over goggles | Provides full-face protection during procedures with a high risk of splashing.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (minimum). For extended contact, consult the manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[6][7][8] |
| Body Protection | Laboratory Coat | Flame-resistant; fully buttoned | Protects skin and personal clothing from contamination.[6][7] |
| Full-Length Pants | N/A | Covers the lower body to prevent skin exposure.[7] | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[7] | |
| Respiratory Protection | Chemical Fume Hood | Certified and functioning properly | Primary engineering control to prevent inhalation of dust and vapors.[5][6] |
| NIOSH-Approved Respirator | Required if engineering controls are insufficient | Provides respiratory protection if a fume hood is unavailable or during a large spill.[7] |
Operational Plan: Safe Handling Procedures
A systematic workflow is essential for minimizing exposure and preventing contamination during the handling of this compound.
1. Engineering Controls
-
Chemical Fume Hood : All weighing, transfer, and solution preparation activities must be conducted in a certified chemical fume hood.[5][6]
-
Safety Equipment : Ensure an eyewash station and safety shower are readily accessible.[9]
2. Standard Operating Procedures
-
Preparation : Before handling the compound, ensure all required PPE is donned correctly. Cover the work surface within the fume hood with disposable, absorbent bench paper.[7]
-
Weighing and Transfer : To minimize dust generation, handle the solid compound carefully. Use anti-static weigh paper or a tared container for weighing and a spatula for transfers.[7]
-
Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Keep containers capped when not in use.[7]
-
Housekeeping : Wash hands thoroughly after handling.[8] Clean the work area upon completion of the task. Decontaminate any spills immediately according to the emergency procedures.
Disposal Plan
Waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][9]
1. Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, clearly labeled, and leak-proof container for waste containing this compound.[9]
-
Halogenated Waste Stream : This compound must be disposed of as halogenated organic waste. Do not mix it with non-halogenated waste streams.[1][9]
-
Solid Waste : Collect unused solid compound, contaminated weigh paper, and disposable PPE in a designated hazardous solid waste container.[7]
-
Liquid Waste : Collect solutions and the initial solvent rinses from glassware in a labeled hazardous waste container for halogenated organic liquids.[1]
2. Storage and Disposal
-
Storage : Store the sealed waste container in a designated satellite accumulation area, within secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.[9]
-
Collection : Arrange for professional disposal through your institution's hazardous waste management service. Do not attempt to transport hazardous waste yourself.[1]
3. Decontamination of Empty Containers
-
An empty container that previously held this compound must be decontaminated before disposal as regular trash.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate as halogenated organic hazardous waste.[1] Subsequent rinses may be handled according to standard laboratory procedures, pending institutional guidelines.
Emergency Procedures: First Aid
Immediate action is required in the event of an exposure. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[4][10]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][4][11] |
Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.fr [fishersci.fr]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. benchchem.com [benchchem.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
